Product packaging for Parathion(Cat. No.:CAS No. 56-38-2)

Parathion

Cat. No.: B1678463
CAS No.: 56-38-2
M. Wt: 291.26 g/mol
InChI Key: LCCNCVORNKJIRZ-UHFFFAOYSA-N
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Description

Parathion ( 56-38-2) is an organophosphate insecticide and acaricide with significant value in scientific research. Its primary mechanism of action is the potent inhibition of the enzyme acetylcholinesterase in nervous tissues . Upon metabolic activation to paraoxon, it binds irreversibly to acetylcholinesterase, leading to an accumulation of acetylcholine and resulting in uninterrupted neurotransmission, which is characteristic of organophosphate poisoning . This makes it a critical compound for studies in toxicology, neurochemistry, and environmental science. Researchers utilize this compound to investigate the kinetics of cholinesterase inhibition, the efficacy of antidotal treatments such as atropine and pralidoxime, and the long-term neurological sequelae of organophosphate exposure . It serves as a model compound for understanding the environmental fate of pesticides, including their persistence, photodegradation pathways, and metabolic breakdown in soil and water systems . This compound is highly toxic through all routes of exposure, including dermal absorption, inhalation of aerosols, and ingestion . It is classified by the World Health Organization (WHO) as Extremely Hazardous (Class Ia) . Due to safety concerns, its agricultural use has been banned or severely restricted in many countries, including the United States and the European Union . This product is supplied For Research Use Only. It is strictly for laboratory research and must not be used for diagnostic, therapeutic, or any other human use. Handling must be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula (C2H5O)2PSOC6H4NO2<br>C10H14NO5PS B1678463 Parathion CAS No. 56-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
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InChI Key

LCCNCVORNKJIRZ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C10H14NO5PS, (C2H5O)2PSOC6H4NO2
Record name PARATHION
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DSSTOX Substance ID

DTXSID7021100
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Molecular Weight

291.26 g/mol
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Physical Description

Parathion is a deep brown to yellow liquid with a faint odor of garlic. It is an organic phosphate insecticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 degrees F.] [NIOSH], Liquid, PALE YELLOW-TO-BROWN (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow to dark-brown liquid with a garlic-like odor., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 °F. Pesticide that may be absorbed on a dry carrier.]
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Boiling Point

707 °F at 760 mmHg (EPA, 1998), 375 °C AT 760 MM HG, 375 °C, 707 °F
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Flash Point

248 to 320 °F (EPA, 1998), FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ..., 120 °C, 248-320F, (oc) 392 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS, COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS, SOL IN CHLOROFORM, Water solubility = 11 mg/l @ 20 °C, Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C)., 0.011 mg/mL, Solubility in water, g/100ml at 25 °C: 0.002, 0.001%
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26 AT 25 °C/4 °C, Relative density (water = 1): 1.26, 1.27
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Vapor Pressure

3.78e-05 mmHg at 68 °F (EPA, 1998), 0.00004 [mmHg], 6.68X10-6 mm Hg @ 20 °C, 0.00004 mmHg
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Impurities

The following impurities were identified in one sample of technical-grade parathion: O,O-diethyl thiophosphoryl chloride; O,O,O-triethyl thiophosphate; O,O-diethyl S-ethyl thiophosphate; O,O-diethyl S-ethyl dithiophosphate; nitrophenetole; nitrophenol; parathion isomers; & the dithio analogue of parathion., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
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Color/Form

The pure material is a yellowish liquid at temperatures above 6 °C, Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier]., Pale yellow liquid, Deep brown to yellow liquid

CAS No.

56-38-2
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Melting Point

43 °F (EPA, 1998), 6.1 °C, 6 °C, 43 °F
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Toxicological Research on Parathion

Mechanisms of Parathion-Induced Toxicological Action

The toxicological action of this compound is primarily mediated through its active metabolite, paraoxon (B1678428). This compound itself is a phosphorothioate (B77711) and requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to its oxon form, paraoxon, which is a potent anticholinesterase agent nih.govwikipedia.orgmdpi.com. This conversion involves the oxidative replacement of the sulfur atom with an oxygen atom nih.govwikipedia.org.

Cholinesterase Inhibition Pathways and Molecular Interactions

The most well-documented mechanism of this compound toxicity is the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, causing overstimulation of cholinergic receptors throughout the nervous system mdpi.commdpi.comcdc.gov.

Acetylcholinesterase Phosphorylation by Paraoxon

Paraoxon, the active metabolite of this compound, inactivates acetylcholinesterase by phosphorylating a serine residue (Ser203 in human AChE) within the enzyme's active site mdpi.commdpi.comoup.comresearchgate.net. This phosphorylation forms a stable covalent adduct, preventing AChE from hydrolyzing acetylcholine mdpi.comoup.comresearchgate.net. The rate of this phosphorylation is described by the bimolecular inhibitory rate constant (ki) oup.comnih.gov.

Research indicates that the interaction between paraoxon and AChE may be more complex than simple active site phosphorylation. Studies using kinetic modeling and recombinant AChE suggest the existence of a second binding site on the enzyme, distinct from the active site oup.comnih.gov. Binding of paraoxon to this peripheral site may reduce the efficiency of active site phosphorylation by other paraoxon molecules, potentially through steric hindrance or allosteric modification oup.comnih.gov.

The phosphorylated AChE can undergo a process called "aging," which involves the dealkylation of the phosphate (B84403) group attached to the serine residue mdpi.comresearchgate.net. This aging process makes the enzyme-inhibitor complex more stable and reactivation by therapeutic oximes significantly more difficult or impossible mdpi.comresearchgate.net.

Butyrylcholinesterase Activity Modulation

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another enzyme inhibited by organophosphates like paraoxon nih.govnih.gov. While the physiological role of BChE is not as clearly defined as that of AChE, it is believed to play a role in scavenging organophosphates before they reach AChE and may also be involved in neurodevelopment nih.gov.

Studies have shown that this compound exposure can lead to significant decreases in BChE activity in various tissues. For instance, research in three-spined stickleback fish exposed to this compound demonstrated a dose-dependent decrease in BChE activity in the liver and axial muscle, while AChE activity remained unaffected at the tested concentrations nih.gov. In vitro studies have also indicated that BChE can be significantly more sensitive to inhibition by paraoxon compared to AChE in some species oup.com.

Data from a study on three-spined stickleback exposed to this compound showed the following effects on cholinesterase activity after a 48-hour recovery period:

This compound Concentration (µg/L)TissueEnzyme Activity (% of Control)
1.0Liver~40%
1.0Axial Muscle~70%
1.0Gills~70% (not statistically significant) nih.gov
0.1LiverNo significant effect nih.gov
0.1Axial MuscleNo significant effect nih.gov
0.01LiverNo significant effect nih.gov
0.01Axial MuscleNo significant effect nih.gov

Neurological Effects and Neurotoxicity Research

Neurotoxicity is the main effect of this compound in both humans and animals, and its mechanism of action in this regard has been extensively studied cdc.gov. The neurological effects manifest in various ways, affecting both the central and peripheral nervous systems.

Central and Peripheral Nervous System Manifestations of this compound Exposure

This compound, through its metabolite paraoxon, inhibits AChE at nerve terminals in the central, peripheral somatic, and autonomic nervous systems nih.gov. This widespread inhibition leads to a range of signs and symptoms. Manifestations of acute poisoning in humans and animals include reduced cholinesterase levels in the brain, erythrocytes, and plasma mdpi.comcdc.gov. Clinical signs can involve tremors, convulsions, muscle fasciculations, muscle weakness, and ataxia cdc.govepa.govepa.gov. Peripheral effects include miosis (pinpoint pupils), excessive salivation, lacrimation, and bronchial secretions nih.govcdc.govempendium.com. Central nervous system effects can include restlessness, agitation, seizures, confusion, and in severe cases, coma and respiratory depression epa.govcdc.govempendium.comepa.gov.

Acute Cholinergic Syndrome Pathophysiology

The acute cholinergic syndrome is a direct consequence of the accumulation of acetylcholine at cholinergic synapses due to AChE inhibition empendium.comnjmonline.nl. This leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors empendium.com. Muscarinic effects include symptoms like miosis, hypersalivation, bronchorrhea, bronchoconstriction, bradycardia, and increased gastrointestinal motility empendium.comatsjournals.org. Nicotinic effects involve neuromuscular junctions and autonomic ganglia, resulting in muscle fasciculations, tremors, weakness, and potentially paralysis, including respiratory muscles empendium.comatsjournals.org. Central cholinergic overstimulation contributes to symptoms such as confusion, seizures, and respiratory center depression empendium.comepa.gov. Respiratory failure is a primary cause of death in severe acute this compound poisoning, resulting from a combination of increased bronchial secretions, bronchoconstriction, central respiratory depression, and paralysis of respiratory muscles cdc.govatsjournals.org.

Intermediate Syndrome Characterization

The intermediate syndrome is a distinct neurological complication that can occur 24 to 96 hours after the resolution of the acute cholinergic crisis in individuals exposed to high amounts of certain organophosphate pesticides, including this compound cdc.govempendium.comvghtpe.gov.tw. It is characterized by muscle weakness, predominantly affecting the muscles of respiration, neck flexors, and proximal limb muscles, as well as motor cranial nerves cdc.govvghtpe.gov.twnih.gov. Depressed tendon reflexes are also a feature vghtpe.gov.twnih.gov. The pathophysiology is thought to involve prolonged AChE inhibition at the neuromuscular junction, leading to impaired neuromuscular transmission cdc.govnih.gov. Electromyography studies in affected patients have shown hallmarks of combined pre- and postsynaptic impairment of neuromuscular transmission nih.govnih.gov. While observed with various organophosphates, single cases due to specific this compound exposure have been reported, and a study indicated that poisoning with a mixture of this compound and methyl this compound might be more likely to induce this syndrome than this compound alone cdc.govnih.govtandfonline.com.

Links to Neurodegenerative Conditions

The potential link between pesticide exposure, including organophosphates like this compound, and neurodegenerative diseases has been a subject of investigation. Epidemiological studies have suggested associations between pesticide exposure and conditions such as Parkinson's disease and Alzheimer's disease. mdpi.comnih.govbrieflands.combeyondpesticides.org Some research indicates that exposure to pesticides, including this compound, hexachlorocyclohexane, and aldrin, may be associated with an increased risk of dementia and the onset of Alzheimer's disease. nih.gov

Chronic exposure to organophosphates is reported to produce neurobehavioral effects. nih.gov Studies have shown that this compound can cause alterations in cholinergic, serotonergic, and dopaminergic synaptic functions in various brain regions, which may affect memory-related functions and neural connections, potentially contributing to neurodevelopmental disorders. nih.gov Organophosphorus pesticide-induced neuropathy (OPIDN) is a recognized neurodegenerative disorder characterized by delayed ataxia and spasticity, resulting from a Wallerian-type degeneration of axons. nih.govcdc.gov While some organophosphates are more commonly associated with OPIDN, a few cases of this compound-induced delayed neuropathy have been described. nih.govcdc.gov

Systemic Toxicological Research

Beyond its primary effects on the nervous system through AChE inhibition, this compound exposure can also lead to dysfunction and alterations in various other organ systems.

Respiratory System Dysfunction

Respiratory complications are a significant concern in this compound poisoning and are often the direct cause of death in severe cases. cdc.govnih.gov These complications can arise from both central and peripheral mechanisms. researchgate.net Commonly reported respiratory signs and symptoms following this compound exposure include excessive bronchial secretions, rhinorrhea, wheezing, edema, chest tightness, bronchospasms, bronchoconstriction, cough, and dyspnea. nih.gov Pulmonary edema has been observed in fatal cases. mdpi.comnih.gov Respiratory failure can be attributed to excessive tracheobronchial and salivary secretions, paralysis of the diaphragm and respiratory muscles due to nicotinic effects, and depression of central nervous system respiratory centers. cdc.govnih.gov

Animal studies have shown that organophosphate compounds can cause bronchospasm. researchgate.net While this compound itself may not induce cellular death in cultured pulmonary epithelial cells at concentrations causing in vivo pulmonary injury, its metabolite, paraoxon, has been shown to cause dose-dependent increases in cell death in these cells. researchgate.netresearchgate.net

Cardiovascular System Alterations

This compound exposure can lead to alterations in the cardiovascular system, primarily as a consequence of AChE inhibition and the resulting overstimulation of muscarinic and nicotinic receptors that regulate heart rate and blood pressure. cdc.govnih.gov Individuals acutely poisoned with this compound may present with either tachycardia or bradycardia, and hypertension or hypotension. cdc.govnih.gov Bradycardia has been reported in more severe cases of acute poisoning. nih.gov

Studies in animals have also demonstrated cardiovascular effects. For instance, exposure of the estuarine crab Neohelice granulata to this compound resulted in a significantly lower cardiac rate during periods when cardiac activity is typically high, suggesting an effect on the neurological regulation of the heart. academicjournals.orgresearchgate.net

Gastrointestinal Tract Disturbances

Gastrointestinal symptoms are commonly reported in humans following high exposure to this compound. cdc.govnih.gov These symptoms are often neurological in origin, resulting from the stimulation of parasympathetic autonomic fibers innervating the smooth musculature of the gastrointestinal tract. nih.gov Typical signs and symptoms include nausea, vomiting, abdominal tightness, swelling and cramps, diarrhea, tenesmus, and fecal incontinence. nih.gov Diarrhea has also been reported in animal studies of acute this compound toxicity. nih.gov While acute exposure can cause significant gastrointestinal distress, chronic exposure in rats and mice did not result in gross or microscopic alterations in the gastrointestinal tract in some studies. nih.govnih.govcdc.gov

In cases of fatal methyl this compound intoxication, intense congestion of the esophageal mucosa and petechial hemorrhages in the stomach and intestine have been observed at autopsy, although these findings are considered nonspecific. nih.gov

Data Tables

SectionResearch FindingStudy Type/ModelKey OutcomeCitation
2.2.4.2 Long-Term Neurobehavioral OutcomesNeonatal this compound exposure in rats affects spatial learning and memory, particularly in males, with effects emerging in aging.Rat model (neonatal exposure)Sex-selective cognitive impairment, altered cholinergic and serotonergic function. duke.edu
2.2.4.2 Long-Term Neurobehavioral OutcomesPotential associations between methyl this compound exposure in children and subtle changes in short-term memory, attention, motor skills, and behavior.Human (children) cohort studySubtle difficulties in memory, attention, motor skills, and behavior (results not conclusive). researchgate.netnih.gov
2.2.4.3 Involvement of Glial CellsThis compound induces astrogliosis in in vitro brain cell cultures.In vitro aggregating brain cell culture (rat)Increased astrocyte proliferation (astrogliosis). researchgate.netnih.gov
2.2.4.3 Involvement of Glial CellsIncreased neurotoxicity of this compound in glial cell-deprived cultures.In vitro aggregating brain cell cultureGlial cells provide some neuroprotection against this compound toxicity. researchgate.netresearchgate.net
2.2.5 Links to Neurodegenerative ConditionsSuggested association between pesticide exposure, including organophosphates, and increased risk of neurodegenerative diseases like AD and PD.Epidemiological studiesPotential link between exposure and increased risk of AD and PD. nih.govbeyondpesticides.org
2.2.5 Links to Neurodegenerative ConditionsThis compound can cause alterations in brain neurotransmitter systems (cholinergic, serotonergic, dopaminergic).Research findings (general)Altered synaptic function, potential contribution to neurodevelopmental disorders. nih.gov
2.3.1 Respiratory System DysfunctionThis compound exposure leads to excessive bronchial secretions, pulmonary edema, bronchospasm, and respiratory failure.Human case reports, animal studiesSignificant respiratory distress, often leading to death. cdc.govnih.gov
2.3.1 Respiratory System DysfunctionParaoxon (this compound metabolite) causes dose-dependent cell death in cultured pulmonary epithelial cells.In vitro study (pulmonary epithelial cells)Cytotoxic effects of the active metabolite on lung cells. researchgate.netresearchgate.net
2.3.2 Cardiovascular System AlterationsAcute this compound poisoning can result in tachycardia or bradycardia and hypertension or hypotension.Human case reportsAlterations in heart rate and blood pressure due to cholinergic overstimulation. cdc.govnih.gov
2.3.2 Cardiovascular System AlterationsThis compound exposure in crabs caused a significantly lower cardiac rate during periods of high activity.Animal model (Neohelice granulata crab)Effect on neurological regulation of heart rate. academicjournals.orgresearchgate.net
2.3.3 Gastrointestinal Tract DisturbancesHigh exposure to this compound commonly causes nausea, vomiting, abdominal cramps, and diarrhea.Human case reports, animal studiesSignificant gastrointestinal distress, primarily neurological in origin. cdc.govnih.gov
2.3.3 Gastrointestinal Tract DisturbancesChronic exposure in rats and mice did not show gross or microscopic alterations in the gastrointestinal tract in some studies.Animal studies (chronic exposure in rats and mice)Absence of long-term morphological changes in the GI tract under specific chronic exposure conditions. nih.govnih.govcdc.gov

Ocular Effects

Exposure to this compound can result in ocular effects, primarily due to its mechanism as an acetylcholinesterase inhibitor orst.edunih.gov. Splashing this compound into the eye may cause pupillary constriction (miosis), which can make it difficult to determine the path of moving objects orst.edu. Miosis and loss of pupillary reflexes are typically observed in individuals acutely poisoned with this compound, resulting from excess acetylcholine on parasympathetic autonomic post-ganglionic nerve fibers nih.govcdc.gov. While organophosphates are used in treating eye diseases like glaucoma, there is a possibility they could contribute to cataract formation orst.edu. However, some studies in animals have not reported significant ocular toxicity at certain exposure levels. For instance, a 3-month study in female rats administered this compound at levels up to 4 mg/kg body weight per day reported no significant effects on ocular toxicity who.int. Similarly, a 6-month study in dogs exposed to this compound at doses up to 0.8 mg/kg body weight per day found no functional impairment of the eye, although depression of brain and retinal acetylcholinesterase activity was observed at lower doses who.int.

Hematological Systemic Responses

Information regarding the hematological effects of this compound in animals following oral exposure is limited nih.govcdc.gov. Some chronic-duration studies in rats and mice exposed to this compound in their diet did not show alterations in bone marrow nih.govcdc.gov. Inhalation studies in animals have also shown limited hematological effects; for example, hematocrit was not altered in male Sprague-Dawley rats exposed to technical this compound aerosol nih.gov.

In humans, leukocytosis has been reported in some cases of this compound poisoning cdc.gov. Studies monitoring cholinesterase levels in humans exposed to this compound have shown depression of both plasma and erythrocyte cholinesterase activity inchem.orgcdc.gov. For instance, in a study where human volunteers received this compound, plasma cholinesterase was found to be more sensitive than erythrocyte acetylcholinesterase to the inhibitory effects inchem.org.

Genotoxicity and Carcinogenicity Studies

Research has explored the potential of this compound to cause genetic damage and its classification regarding carcinogenicity.

In Vitro and In Vivo Genotoxic Potential Assessment

Studies assessing the genotoxic potential of this compound have yielded mixed results, particularly between in vitro and in vivo systems. Some in vitro studies have reported negative results for inducing mutations in bacteria like Salmonella typhimurium, Escherichia coli, and Serratia marcescens, and also did not induce mitotic recombination, gene conversions, or forward mutations in yeast nih.gov. However, other in vitro studies, particularly using human lymphocytes, have indicated genotoxic effects, such as increased sister chromatid exchange frequency in a dose-dependent manner cabidigitallibrary.org.

In vivo studies in animals have generally indicated that exposure to environmentally relevant levels of this compound is unlikely to represent a genotoxic hazard nih.gov. However, some studies have reported chromosome damaging potential in vivo, even at small doses animbiosci.org. The Joint Meeting on Pesticide Residues (JMPR) concluded that this compound has been adequately tested and is not genotoxic who.intinchem.org.

Research on Chromosomal Aberrations and DNA Damage

Research on chromosomal aberrations and DNA damage induced by this compound has shown positive findings in certain systems. Studies on goat lymphocytes treated with this compound in vitro have shown significantly higher incidences of chromosomal aberrations, including gaps, breaks, acentric fragments, dicentric chromosomes, and pulverization, with a dose-related response animbiosci.org. It is suggested that this compound might cause DNA damage through nucleophilic base substitution animbiosci.org. Increased sister chromatid exchange frequency has also been reported in human lymphoid cells and peripheral blood lymphocytes treated with this compound cabidigitallibrary.org. Studies using the comet assay have also indicated that this compound can cause significant DNA damage in human peripheral lymphocytes cabidigitallibrary.orgdergipark.org.tr.

Carcinogenic Classification and Tumorigenesis Studies

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B) nih.govcanada.caresearchgate.net. This classification is a hazard classification and not a health risk assessment canada.ca. While some studies in laboratory animals chronically exposed to methyl this compound (a closely related compound) have shown cancer formation later in life, this compound itself was not associated with carcinogenicity in a 2-year study in rats at certain dietary concentrations who.intmdpi.com. Experimental studies have suggested that organophosphates, including this compound, may induce signs of carcinogenicity in vitro and in vivo, potentially involving mechanisms such as increased cell proliferation and genomic instability nih.gov. However, there is still relatively little epidemiological literature specifically on the association between cancer and exposure to this compound in humans iarc.fr.

Reproductive and Developmental Toxicology

Studies have investigated the potential reproductive and developmental toxicity of this compound in animals. In rats, developmental toxicity studies have shown varying NOAEL (No Observed Adverse Effect Level) values depending on the study design and duration of exposure who.intinchem.org. Some studies have reported maternal toxicity, including increased mortality and clinical signs, as well as developmental effects such as decreased fetal weight and delayed ossification at certain doses who.intinchem.orgca.gov.

In a two-generation reproductive toxicity study in rats, effects such as tremors and reduced body weight were observed in dams at the highest dietary dose, impacting maternal and reproductive NOAELs who.intinchem.org. While studies have reported this compound to be embryo-toxic and fetotoxic in rodents, there is a lack of studies specifically addressing reproductive or developmental effects in humans exposed to this compound cdc.gov.

Studies on Reproductive System Integrity and Function

Research indicates that this compound can negatively impact the integrity and function of the reproductive system in animal models. Studies have explored its effects on both male and female reproductive health.

In male rats, exposure to methyl this compound has been shown to cause a significant decrease in the weight of reproductive organs, including the testis, epididymis, seminal vesicle, and ventral prostate. Marked reductions in epididymal and testicular sperm counts have also been observed. researchgate.netviamedica.pl Fertility tests in treated animals showed a significant reduction in fertility. researchgate.net Biochemical analyses revealed a significant decrease in sialic acid content in reproductive organs and testicular glycogen, while protein and cholesterol content were significantly increased. researchgate.netviamedica.pl These findings suggest that methyl this compound has deleterious effects on the male reproductive system in rats, potentially acting as an endocrine disruptor. viamedica.pl Methyl this compound has also been associated with decreased sperm function and fertility, along with oxidative and DNA damage in mice. nih.gov Studies have reported that this compound can directly affect testicular function, leading to increased abnormal sperm morphology, reduced chromatin quality, and increased germ cell apoptosis. frontiersin.org this compound and its metabolite, paraoxon, have also been shown to inhibit spermatogonial proliferation. frontiersin.org

For the female reproductive system, studies on rats exposed to methyl this compound have reported degenerative changes in the ovaries, characterized by a significant decrease in the concentration of cytoplasmic and membrane-bound proteins, total lipids, phospholipids, and cholesterol. ca.gov These observations are indicative of reproductive toxicity at the cellular and molecular level in the ovaries of rats. ca.gov Methyl this compound treatment has also been shown to affect ovarian weight gain and significantly decrease the number of healthy follicles, while the number of atretic follicles remained unchanged. ca.gov The estrous cycle, including the number and duration of each phase, has been significantly affected by methyl this compound treatment in rats. ca.goveuropeanreview.orgnih.gov Chronic exposure to methyl this compound has been found to significantly affect rat ovaries and impair follicular development, which may contribute to infertility. europeanreview.org Necrosis in oocytes and granulosa cells of developing follicles and apoptotic changes in granulosa cells have been observed after chronic methyl this compound exposure. europeanreview.org

However, some studies on this compound (ethyl this compound) in rats and rabbits, including a two-generation reproduction study, found no evidence of treatment-related reproductive toxicity or effects on the number or survival of offspring. epa.gov Similarly, chronic oral studies in rats and mice exposed to this compound did not find gross or microscopic alterations in the reproductive organs. cdc.gov

Table 1 summarizes some findings on the reproductive toxicity of methyl this compound in rats.

Effect ObservedAnimal ModelKey FindingSource
Decreased reproductive organ weightRat (Male)Significant decrease in testis, epididymis, seminal vesicle, ventral prostate researchgate.netviamedica.pl
Reduced sperm countsRat (Male)Marked reduction in epididymal and testicular sperm counts researchgate.netviamedica.pl
Decreased fertilityRat (Male)80% negative fertility in treated animals researchgate.net
Degenerative ovarian changesRat (Female)Decreased proteins, lipids, phospholipids, cholesterol in ovaries ca.gov
Decreased healthy folliclesRat (Female)Significant decrease in number of healthy follicles ca.govnih.gov
Affected estrous cycleRat (Female)Irregular cycles, altered duration of phases ca.goveuropeanreview.orgnih.gov
Impaired follicular developmentRat (Female)Significant impact on developing follicles europeanreview.org
Increased abnormal sperm morphologyMouse (Male)Dose-dependent increase europeanreview.org
Decreased pup survivabilityRatConsistent finding in reproduction studies ca.gov

Research on Developmental Anomalies and Teratogenicity

Studies have investigated the potential of this compound to cause developmental anomalies and teratogenicity. While some research indicates developmental effects, the evidence for teratogenicity (causing birth defects) is less consistent.

In rats, prenatal exposure to methyl this compound has been associated with decreased maternal weight gain during pregnancy and an increased resorption rate at higher doses. ca.gov Fetal developmental delay, indicated by decreased fetal weight and delayed ossification, has also been reported. ca.gov An increase in the incidence of hemorrhagic spots in the brain and upper body of pups from dams treated with methyl this compound has been observed. ca.gov Methyl this compound has been shown to cross the placenta in rats after oral maternal exposure. cdc.gov Fetotoxicity and offspring with altered brain enzymes and impaired behavior have been reported in rats following maternal administration of methyl this compound at doses that inhibited acetylcholinesterase activity. cdc.gov

Studies in zebrafish embryos exposed to methyl this compound demonstrated reduced spontaneous movement, hatching, and survival rates. mdpi.com Developmental abnormalities observed included shortened body length, yolk edema, and spinal curvature. mdpi.com Methyl this compound was also found to induce cardiac abnormalities such as pericardial edema and decreased heart rate in zebrafish embryos. mdpi.com

However, some studies on this compound (ethyl this compound) in rats and rabbits found no evidence of malformations or decreases in the number of pups or surviving offspring in developmental toxicity studies. epa.gov One study in rats reported a developmental NOEL (No Observed Effect Level) at a dose where maternal toxicity was observed. who.int Another study in rabbits found no treatment-related effects on fetal weight or external/internal malformations. epa.gov A review of teratogenicity studies on methyl this compound in rats indicated neither teratogenic nor embryo-toxic effects from oral and intravenous exposure. inchem.org While methyl this compound administered intraperitoneally at maternally lethal doses was teratogenic to mice, teratogenicity was not observed in rats, although decreased viability and body weight were seen in the progeny. inchem.org

There are no studies specifically addressing reproductive or developmental effects in humans exposed to this compound (ethyl this compound). cdc.gov However, based on animal studies, adverse effects on human fetal development are considered possible if pregnant women are exposed to high concentrations resulting in significant cholinesterase depression, particularly with signs of organophosphate intoxication. cdc.gov Methyl this compound may damage the developing fetus. nj.gov

Table 2 summarizes some findings on the developmental toxicity of this compound and methyl this compound.

Effect ObservedAnimal ModelKey FindingSource
Decreased maternal weight gainRatObserved during pregnancy with methyl this compound ca.gov
Increased resorption rateRatObserved with methyl this compound ca.gov
Fetal developmental delayRatDecreased fetal weight, delayed ossification with methyl this compound ca.gov
Increased hemorrhagic spots in pupsRatObserved in brain and upper body with methyl this compound ca.gov
Reduced movement, hatching, survivalZebrafish embryosObserved with methyl this compound mdpi.com
Developmental abnormalitiesZebrafish embryosShortened body length, yolk edema, spinal curvature with methyl this compound mdpi.com
Cardiac abnormalitiesZebrafish embryosPericardial edema, decreased heart rate with methyl this compound mdpi.com
No evidence of malformations/defectsRat, RabbitFound in some developmental toxicity studies with this compound (ethyl this compound) epa.govcdc.govwho.int
FetotoxicityRatObserved with methyl this compound, particularly with cholinesterase inhibition cdc.gov
Altered brain enzymes/impaired behaviorRatObserved in offspring after maternal methyl this compound exposure cdc.gov

Environmental Fate and Ecotoxicology of Parathion

Environmental Transformation and Degradation Pathways

Parathion is subject to degradation through several key pathways in the environment. These include chemical hydrolysis, transformation induced by light (photodegradation), and breakdown mediated by microorganisms (biodegradation). cdc.govnih.govcdc.gov Adsorption to suspended solids and sediments can influence the rates of these processes and the bioavailability of this compound to aquatic organisms. cdc.gov Beyond degradation to less toxic compounds, this compound can also undergo oxidative conversion to its more toxic analog, paraoxon (B1678428). cdc.govnih.gov

Hydrolysis Kinetics and Environmental Factors Influencing Degradation Rates

Hydrolysis is a significant abiotic degradation pathway for this compound in aqueous environments. The rate of this compound hydrolysis is strongly influenced by environmental factors, particularly pH and temperature. cdc.govnih.govresearchgate.netnih.gov this compound exhibits relative stability under neutral or acidic pH conditions but undergoes rapid hydrolysis in alkaline environments. cdc.gov

Studies have demonstrated the impact of pH on hydrolysis rates. For instance, half-lives of this compound in sterile aqueous buffer solutions were reported to range from 39 weeks at pH 4.5 to 15 weeks at pH 8. cdc.gov Another study indicated half-lives between 54 days at pH 9.1 and 555 days at pH 3.1. nih.gov At pH 7 and 20°C, the hydrolysis half-life of this compound was reported to be 130 days. cdc.gov The rate constant for methyl this compound hydrolysis (a structurally similar compound) was shown to increase exponentially with increasing pH between 4 and 9, with a corresponding decrease in half-life. nih.gov

Temperature also plays a crucial role, with elevated temperatures increasing the rate of hydrolysis. cdc.govresearchgate.net An increase in temperature from 20°C to 37.5°C at pH 7.4 resulted in a decrease in this compound half-life from 130 days to 27 days in an aqueous system. cdc.gov Hydrolysis of this compound typically yields p-nitrophenol and diethylthiophosphoric acid. researchgate.netethz.chunam.mx

Photodegradation Mechanisms and Identification of Photoproducts

Photodegradation contributes to the dissipation of this compound, particularly in surface waters where it is exposed to sunlight. This compound can undergo direct photolysis because it absorbs light in the spectrum above 290 nm, which is present in solar UV radiation reaching the Earth's surface. cdc.govresearchgate.net Photodegradation is considered an important transformation process in both artificial and natural waters. researchgate.net

Photodegradation mechanisms can involve several pathways, including the oxidative replacement of the sulfur atom bonded to phosphorus with an oxygen atom, leading to the formation of paraoxon. researchgate.net Formal hydrolysis yielding 4-nitrophenol (B140041) is another observed pathway. researchgate.net Denitration has also been reported as a photolytic transformation. researchgate.net Identified organic photoproducts of this compound include paraoxon, 4-nitrophenol, O,O,O-triethyl thiophosphate, and O,O diethyl-methyl thiophosphate. nih.gov

Microbial Biodegradation Dynamics in Environmental Matrices

Microbial metabolism is a primary mechanism for the detoxification and degradation of this compound in soil and aquatic environments. cdc.gov Microorganisms in these matrices can break down this compound through various enzymatic pathways.

Under aerobic conditions (in the presence of sufficient oxygen), the main microbial degradation pathway for this compound involves an initial hydrolysis step. This hydrolysis, often catalyzed by microbial enzymes like phosphotriesterases (this compound hydrolase), cleaves the ester bond, yielding p-nitrophenol and diethylthiophosphoric acid. researchgate.netethz.chnih.govasm.org p-Nitrophenol is a key immediate aerobic metabolic breakdown product of this compound. ethz.ch Another aerobic pathway involves the oxidation of this compound to paraoxon, which is then hydrolyzed to p-nitrophenol and diethylphosphoric acid. researchgate.netethz.chnih.govasm.org

In anaerobic environments, such as flooded soils or deep sediments with low oxygen levels, the microbial degradation of this compound proceeds differently. Under these conditions, the primary pathway involves the reduction of the nitro group on the p-nitrophenyl moiety of this compound, leading to the formation of aminothis compound (B1214581) (also known as p-aminothis compound). cdc.govresearchgate.netethz.chnih.govasm.orgnasa.gov Aminothis compound can subsequently be hydrolyzed to p-aminophenol and diethylthiophosphoric acid. researchgate.netethz.chnih.govasm.org

Numerous microbial strains capable of degrading this compound or the structurally similar methyl this compound have been isolated and characterized from various environmental sources, particularly agricultural soils and sediments exposed to organophosphate pesticides. unam.mxnih.govegranth.ac.ine3s-conferences.orgresearchgate.net

Specific bacterial genera and species identified as this compound or methyl this compound degraders include Pseudomonas diminuta and Flavobacterium sp., known for their ability to hydrolyze this compound via a phosphotriesterase enzyme often referred to as this compound hydrolase. unam.mx The gene encoding this enzyme, opd (organophosphate degrading), has been identified in plasmids from these strains. unam.mxegranth.ac.in Ochrobactrum sp. strain B2 has been isolated and shown to mineralize methyl this compound, with the degradation of the p-nitrophenol metabolite linked to a plasmid-encoded ability. nih.gov Other effective degrading strains include Pseudomonas putida egranth.ac.in, Klebsiella variicola, and Priestia aryabhattai. e3s-conferences.org Stenotrophomonas sp. PF32 has also been characterized for its ability to degrade methyl this compound and other organophosphates. researchgate.net The isolation and characterization of these strains highlight the diverse microbial capabilities for breaking down this compound in the environment.

Enzymatic Degradation by Organophosphate Hydrolases

Enzymatic degradation plays a significant role in the breakdown of organophosphorus compounds like this compound in the environment. Organophosphate hydrolases (OPH), also known as phosphotriesterases (PTE), are a class of enzymes capable of hydrolyzing the ester bonds in organophosphate pesticides, converting them into less toxic metabolites. mbl.or.krresearchgate.net These enzymes are found in various microorganisms, particularly bacteria, isolated from soils contaminated with organophosphates. mbl.or.krmdpi.comnih.govgeoscienceworld.org

Studies have identified specific genes, such as opd (organophosphate degradation) and oph, that encode for OPH enzymes in bacteria like Pseudomonas diminuta and Flavobacterium sp. mdpi.comnih.govgeoscienceworld.org These enzymes catalyze the hydrolysis of this compound, typically yielding p-nitrophenol and diethyl thiophosphate. mbl.or.kr While OPH can hydrolyze a range of organophosphates, their efficiency varies depending on the specific compound. researchgate.netnih.gov For instance, the hydrolysis of methyl this compound by OPH can be significantly slower compared to other substrates like paraoxon. researchgate.netnih.gov Research efforts have focused on enhancing the catalytic activity of OPH towards less efficiently degraded substrates through techniques like gene shuffling and directed evolution. nih.gov

Environmental Transport and Distribution

The transport and distribution of this compound in the environment are influenced by several factors, including its physical-chemical properties and interactions with different environmental compartments like soil, water, and air.

Soil Adsorption, Desorption, and Mobility Studies

This compound's interaction with soil is a crucial determinant of its environmental fate. Adsorption to soil particles can significantly attenuate its mobility and influence other processes like volatilization and biodegradation. cdc.govnih.govresearchgate.net The extent of this compound adsorption in soil is primarily correlated with the soil's organic matter content and clay content. nih.govresearchgate.netepa.gov Soils with higher organic matter and clay content tend to exhibit greater adsorption capacity compared to sandy soils. nih.gov

Studies using batch equilibrium techniques have shown that this compound adsorbs to various soil types, and this adsorption can be described by models like the Freundlich equation. epa.govscialert.net Adsorption coefficients (Kd or Koc) are used to quantify the degree of adsorption. Measured Koc values for this compound in different soils and sediments have been reported to range widely, indicating low to moderate mobility in soil. cdc.govepa.govnih.gov For example, average Koc values of 674 and 1538 have been reported for Israeli soils, while values ranging from 2.50 to 4.20 (log Koc) have been measured for various soil and sediment types. cdc.gov Another study reported an average Koc of 697 ml/g across 8 mineral soils for methyl this compound. epa.gov

The mobility of this compound in soil columns is generally observed to be low, particularly in soils with higher clay and organic matter content. epa.govepa.gov Leaching into groundwater is typically not a significant concern, except in areas with highly permeable soils and shallow groundwater. epa.gov However, the mobility can increase with higher concentrations of the pesticide in the soil solution. epa.gov Desorption studies indicate that a portion of adsorbed this compound can be released back into the soil solution, with the extent of desorption varying depending on soil type. epa.govscialert.net

Volatilization Rates from Water and Soil Surfaces

Volatilization is another pathway for this compound dissipation from environmental surfaces. The rate of volatilization is influenced by factors such as vapor pressure, Henry's Law constant, temperature, wind conditions, and the nature of the surface (water or soil).

This compound has a relatively low vapor pressure and Henry's Law constant, suggesting that volatilization from water and dry soil surfaces is not expected to be a major dissipation route. cdc.govnih.govcdc.gov However, volatilization from water surfaces has been observed and can be an important transport process. cdc.govnih.gov Measured volatilization rates from water have been reported, with corresponding half-lives. For instance, a volatilization rate of 30x10⁻⁴/hour from water corresponds to a half-life of 9.6 days. cdc.gov Laboratory experiments have determined volatilization half-lives from water of varying depths and stirring conditions. cdc.gov

Volatilization from soil surfaces is generally found to be low, especially when incorporated into the soil. cdc.govnih.gov However, volatilization can occur from plant and soil surfaces post-application, with faster rates observed from plants in some cases. cdc.gov While laboratory studies may indicate low volatilization rates, this compound has been detected in air and rain samples, suggesting that atmospheric transport can occur. epa.govepa.gov

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

Bioaccumulation and bioconcentration refer to the uptake and retention of a substance by organisms. For this compound, studies suggest that significant bioconcentration does not occur in most aquatic organisms tested. cdc.govcdc.govnih.gov

Bioconcentration factors (BCFs) for this compound in various freshwater fish and other aquatic species have been compiled, with values generally ranging from 63 to 462. cdc.gov These values indicate a relatively low potential for bioconcentration. cdc.govcdc.gov Some aquatic organisms, such as sheepshead minnows, have been shown to metabolize this compound after prolonged exposure, which limits its accumulation. cdc.gov While methyl this compound has been detected in fish tissue at low levels, the data generally indicate that bioconcentration is not a significant fate process. cdc.govwho.int The potential for biomagnification in the food chain is considered low because this compound appears to be metabolized in aquatic organisms. cdc.gov

Information on the bioaccumulation and bioconcentration of this compound in terrestrial organisms is less extensively documented in the provided search results, but the general understanding is that it is rapidly metabolized in most organisms, leading to low bioconcentration factors after acute exposure. who.int

Environmental Persistence and Residue Dynamics in Various Compartments

This compound's persistence in the environment is influenced by various degradation processes, including hydrolysis, photolysis, and biodegradation. geoscienceworld.orgcdc.govcdc.govnih.gov While generally considered not highly persistent, its degradation rate can vary significantly depending on environmental conditions such as microbial activity, pH, temperature, and sunlight availability. geoscienceworld.org

In soil, this compound is degraded by microorganisms, and the rate of biodegradation can be affected by temperature, pH, and moisture content. cdc.gov Studies have shown that methyl this compound can form bound residues in moist soils and is degraded by the reduction of the nitro group, with metabolites like 4-nitrophenol and 4-aminophenol (B1666318) being further transformed. cdc.gov Enhanced degradation has been observed in soils with a history of organophosphate application, suggesting microbial adaptation. geoscienceworld.org this compound can persist in soils for considerable periods, with detection possible years after application. geoscienceworld.org

In water, this compound degradation occurs through chemical hydrolysis and biodegradation. geoscienceworld.orgepa.gov The hydrolysis rate is pH-dependent, with slower degradation occurring at lower pH values. geoscienceworld.org Adsorption to suspended solids and sediment in the water column can affect its degradation rate and bioavailability. cdc.gov

This compound residues have been detected in various environmental compartments, including air, water, soil, fish, and agricultural crops. cdc.govwho.int The presence and dynamics of these residues are a consequence of its initial release, transport, and degradation processes.

Ecotoxicological Impacts on Non-Target Organisms and Ecosystems

This compound is known to have toxic effects on a wide range of non-target organisms, posing risks to ecosystems. academicjournals.orgeuropa.eucabidigitallibrary.org Its primary mechanism of toxicity involves the inhibition of cholinesterase enzymes, which are essential for nerve function in many animals. bioline.org.brpic.int

Ecotoxicological studies have evaluated the toxicity of this compound and methyl this compound to various organisms, including fish, birds, aquatic invertebrates, and terrestrial invertebrates like earthworms and bees. academicjournals.orgcabidigitallibrary.orgbioline.org.br Methyl this compound, for instance, is considered highly toxic to birds, aquatic invertebrates, and honey bees. bioline.org.br Lethal dose (LD50) and lethal concentration (LC50) values have been determined for different species, indicating varying sensitivities. academicjournals.orgeuropa.eu

Impacts on aquatic ecosystems include toxicity to freshwater fish and other hydrophilic organisms. academicjournals.orgcabidigitallibrary.org Pesticides, including organophosphates, can cause histological damage and affect metabolic activities in fish. cabidigitallibrary.org

In terrestrial environments, this compound can affect soil-dwelling organisms like earthworms, which play crucial roles in soil health. bioline.org.br Studies have shown significant toxicity of methyl this compound to earthworms, even at low concentrations. bioline.org.br Non-target arthropods, including beneficial predators and parasitoids, are also susceptible to the effects of methyl this compound. pic.int

The widespread use of this compound has been associated with environmental problems due to its toxicity to non-target organisms. academicjournals.org While some uses have been restricted or banned in certain regions, its environmental legacy and potential impacts on ecosystems remain a concern. nih.govacademicjournals.org

Table 1: Bioconcentration Factors (BCFs) for this compound in Aquatic Organisms

Organism SpeciesBCF Range/ValueSource
Various Freshwater Fish and other species63 to 462 cdc.gov
TadpolesAveraged 64 cdc.gov
Aquatic Biota (estimated for methyl this compound)20 who.int
Aquatic Biota (estimated based on log Kow for methyl this compound)2.5 to 84 who.int

Table 2: Examples of this compound Adsorption Coefficients (Koc)

Soil/Sediment TypeKoc Value (or log Koc)Source
Israeli soils (average)674 and 1538 cdc.gov
Varying types of soil and sediment2.50 to 4.20 (log Koc) cdc.gov
8 mineral soils (average for methyl this compound)697 ml/g epa.gov
Sand soil (methyl this compound)230 ml/g epa.gov
Sandy loam soil (methyl this compound)456 ml/g epa.gov
Silt loam soil (methyl this compound)591 ml/g epa.gov
Clay loam soil (methyl this compound)670 ml/g epa.gov
Sediments from Windrush river catchment38,000, 3,086, and 6,404 nih.gov

Table 3: Volatilization Half-lives for this compound from Water

ConditionsVolatilization Half-lifeSource
From water (calculated from rate)9.6 days cdc.gov
Unstirred water, 4.5 cm deep, 24°C14 days cdc.gov
Stirred water, 4.5 cm deep, 24°C9.3 days cdc.gov
Unstirred water, 1 meter deep (equivalent)311 days cdc.gov
Stirred water, 1 meter deep (equivalent)206 days cdc.gov

Table 4: Ecotoxicological Sensitivity Examples (Methyl this compound)

Organism TypeSensitivity/Toxicity EndpointSource
BeesLD50: 0.17 mg academicjournals.org
BirdsLD50: 3 - 8 mg/kg body weight academicjournals.org
Fish (most)LC50: 6 - 25 mg/l academicjournals.org
Earthworms (A. parva)Highest sensitivity among tested species bioline.org.br
Birds, aquatic invertebrates, honey beesHigh risk bioline.org.br

Aquatic Ecotoxicology: Effects on Fish and Aquatic Invertebrates

This compound exhibits high toxicity to fish and very high toxicity to crustaceans and insects in aquatic environments. waterquality.gov.au Its toxicity to algae and other invertebrates is considered moderate. waterquality.gov.au

Research on freshwater fish involving 14 species showed 48 to 96-hour LC50 values ranging from 18 to 3600 µg/L. waterquality.gov.au Specific figures for Oncorhynchus mykiss (rainbow trout) varied from 750 to 10,000 µg/L. waterquality.gov.au Outlying figures were also reported for Gambusia holbrooki (2700 to 26,500 µg/L) and Heteropneustes fossilis (26,000 to 31,000 µg/L). waterquality.gov.au

For freshwater crustaceans, studies on seven species reported 48 to 96-hour LC50 or EC50 (immobilisation) values between 0.04 µg/L (Orconectes nais) and 5.1 µg/L. waterquality.gov.au Additional species like Asellus aquaticus (12 to 23 µg/L), A. brevicaudatus (213 to 2130 µg/L), and Gammarus lacustrus (3.5 to 12.8 µg/L) showed outlying results. waterquality.gov.au

Temperature has been shown to influence this compound toxicity in aquatic organisms. waterquality.gov.au For instance, toxicity increased by 3 to 10 times for Asellus when the temperature rose from 15°C to 21°C, and similarly for bluegills (P. promelas) between 7°C and 29°C. waterquality.gov.au

A study comparing the sensitivity of Amazonian fish and freshwater invertebrates to this compound-methyl (a related compound) with temperate species suggested that Amazonian species were not significantly more or less sensitive. nih.govnih.gov LC50 values for Amazonian fish species ranged from 2.9 to 7.3 mg/L. nih.gov Pomacea dilioides (a gastropod) was found to be more resistant, potentially due to avoidance behavior like closing their operculum. nih.gov

Here is a summary of some aquatic toxicity data for this compound:

OrganismEndpointDurationConcentration Range (µg/L)Citation
Freshwater Fish (14 species)48-96 hour LC5048-96 hours18 - 3600 waterquality.gov.au
Oncorhynchus mykiss48-96 hour LC5048-96 hours750 - 10000 waterquality.gov.au
Gambusia holbrooki48-96 hour LC5048-96 hours2700 - 26500 waterquality.gov.au
Heteropneustes fossilis48-96 hour LC5048-96 hours26000 - 31000 waterquality.gov.au
Freshwater Crustaceans (7 species)48-96 hour LC50/EC5048-96 hours0.04 - 5.1 waterquality.gov.au
Asellus aquaticus48-96 hour LC5048-96 hours12 - 23 waterquality.gov.au
A. brevicaudatus48-96 hour LC5048-96 hours213 - 2130 waterquality.gov.au
Gammarus lacustrus48-96 hour LC5048-96 hours3.5 - 12.8 waterquality.gov.au

Terrestrial Ecotoxicology: Impacts on Soil Fauna, Pollinators, and Avian Species

This compound's impact on terrestrial ecosystems is significant due to its high toxicity. Organophosphorus pesticides like this compound exert acute effects on insects, birds, and mammals by inhibiting the acetylcholinesterase (AChE) enzyme. waterquality.gov.au

While specific detailed data on the impact of this compound solely on soil fauna appears less prominent in the provided search results, its rapid degradation in biologically active soils into metabolites is noted. waterquality.gov.au However, the toxicity of these metabolites to soil organisms would also be a relevant consideration.

This compound is known to be highly toxic to non-target organisms, which includes pollinators like bees. wikipedia.org Organophosphate insecticides are designed to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects. waterquality.gov.au This mechanism directly impacts pollinators, leading to paralysis and death.

Avian species are also highly susceptible to this compound toxicity due to the inhibition of acetylcholinesterase. waterquality.gov.au Although specific studies on this compound's effects on various bird species were not detailed in the provided results, the general mechanism of toxicity indicates a significant risk to avian populations exposed to the pesticide.

Research on Ecosystem-Level Effects and Biodiversity Alterations

The high toxicity of this compound to various aquatic and terrestrial organisms suggests a potential for significant ecosystem-level effects and alterations in biodiversity. wikipedia.orgwaterquality.gov.au The broad-spectrum nature of its toxicity, particularly its impact on key groups like insects (including pollinators) and aquatic invertebrates, can disrupt food webs and ecological interactions. waterquality.gov.au

While the provided search results highlight the toxicity to individual species and groups, detailed research specifically focusing on long-term, ecosystem-wide impacts and biodiversity changes directly attributable to this compound exposure was not extensively covered. However, the known effects on foundational species within ecosystems (e.g., aquatic invertebrates, pollinators) imply that this compound use could lead to declines in their populations, potentially triggering cascading effects throughout the ecosystem. The rapid degradation in biologically active soil might limit long-term soil ecosystem impacts, but the persistence and transport of the parent compound and its metabolites in water bodies remain a concern for aquatic biodiversity. waterquality.gov.au

Comparative Ecotoxicity of this compound and its Major Metabolites

This compound undergoes metabolic transformation in the environment and within organisms, leading to the formation of metabolites such as paraoxon, aminothis compound, and 4-nitrophenol. waterquality.gov.au The comparative ecotoxicity of these compounds is crucial for understanding the full environmental impact of this compound.

Paraoxon is identified as the active metabolite of this compound and is a potent cholinesterase inhibitor, even more potent than this compound itself in inhibiting acetylcholinesterase. wikipedia.orgwikipedia.orgwikipedia.org This means that the breakdown of this compound to paraoxon can lead to the formation of a compound with higher acute toxicity. Paraoxon is described as one of the most potent acetylcholinesterase-inhibiting insecticides available. wikipedia.org

Aminothis compound is another metabolite of this compound. waterquality.gov.auscience.govebi.ac.uk It is classified as a primary metabolite. hmdb.ca While aminothis compound is a transformation product, its ecotoxicity relative to this compound and paraoxon is less explicitly detailed in the provided results. However, the identities of degradation products like aminothis compound can be used to evaluate the toxic effects of the parent compound and its transformation products on natural environments. science.gov

Analytical Methodologies for Parathion Detection and Quantification

Chromatographic Techniques for Parathion and Metabolite Analysis

Gas chromatography (GC) stands as a primary and extensively utilized technique for the detection and quantification of this compound and its metabolites in various complex matrices, including biological tissues, environmental samples, and agricultural products. nih.govcdc.gov The versatility of GC is enhanced by coupling it with a range of selective and sensitive detectors, each offering distinct advantages for the analysis of these organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound in various complex matrices. Its versatility is enhanced by a range of detectors that offer varying degrees of selectivity and sensitivity.

HPLC with Ultraviolet (UV) Detection

HPLC coupled with Ultraviolet (UV) detection is a widely utilized method for the analysis of this compound. This technique relies on this compound's ability to absorb light in the ultraviolet spectrum. The determination is typically carried out by monitoring the absorbance at a specific wavelength, often around 275 nm, where this compound exhibits a strong response. helixchrom.com This method has been successfully applied to the analysis of environmental samples such as water and soil, as well as in food commodities. nih.gov For instance, a study on the determination of this compound in honey samples utilized HPLC-UV at a detection wavelength of 245 nm. researchgate.net The primary advantages of HPLC-UV are its robustness, cost-effectiveness, and relatively simple operation. However, its selectivity can be limited in complex matrices where co-eluting compounds may interfere with the analyte signal. nih.gov To enhance the reliability of the analysis, sample preparation techniques like solid-phase extraction (SPE) are often employed to clean up the sample and concentrate the analyte before injection into the HPLC system. mjcce.org.mk

Table 1: Performance of HPLC-UV Methods for this compound Detection

Sample MatrixWavelength (nm)Limit of Detection (LOD)Recovery (%)
WaterNot SpecifiedLow-ppb range>99%
Honey245Not SpecifiedNot Specified
Apple Juice220 and 2700.05 mg/kg (MRL)94.2%–117.2%
Spiked Water2100.01 mg L⁻¹ - 0.09 mg L⁻¹75.07%

This table is interactive. Click on the headers to sort the data.

HPLC with Diode Array Detection (DAD)

HPLC with Diode Array Detection (DAD), also known as HPLC-PDA (Photodiode Array), offers a significant advantage over single-wavelength UV detection. A DAD detector acquires the entire UV-visible spectrum of the eluting compounds simultaneously. This capability provides valuable information for peak purity assessment and compound identification, thereby increasing the confidence in the analytical results. ojp.gov This is particularly useful in forensic toxicology and in the analysis of complex samples where interferences are common. ojp.gov

Several methods have been developed for the determination of this compound in various matrices using HPLC-DAD. For instance, a method was developed for the simultaneous determination of several organophosphorus pesticides, including this compound, in bovine tissue and apple juice. researchgate.netresearchgate.net In a study on apple juice, the separation and quantification were performed on a C18 column with UV detection at 220 nm and 270 nm. scispace.com The method was validated for linearity, precision, and recovery, demonstrating its suitability for routine monitoring of this compound residues in food samples. scispace.com Another application involved the determination of this compound in insects of forensic importance, where HPLC-DAD was used to analyze samples from decomposing rabbits. researchgate.netojp.gov The detection limits for this compound in biological samples using HPLC-DAD have been reported in the range of 0.05 to 6.8 μg/ml. jst.go.jp

Table 2: HPLC-DAD Methods for this compound Analysis

Sample MatrixWavelength (nm)Limit of Detection (LOD)Limit of Quantification (LOQ)
Serum and Urine2300.05 to 6.8 μg/mlNot Specified
Apple Juice220 and 270Not SpecifiedNot Specified
Bovine TissueNot SpecifiedNot SpecifiedNot Specified
InsectsNot SpecifiedNot Specified0.1 ppm

This table is interactive. Click on the headers to sort the data.

HPLC with Chemiluminescence Detection

HPLC coupled with chemiluminescence (CL) detection offers a highly sensitive and selective approach for the determination of this compound, particularly its methylated form, methyl this compound. rsc.org This method often involves an immunoassay-based approach where the analyte competes with an enzyme-labeled analogue for a limited number of antibody binding sites. rsc.org The signal is generated by a chemiluminescent reaction, and its intensity is inversely proportional to the concentration of the analyte in the sample.

A flow injection chemiluminescence method has been developed for the sensitive detection of methyl this compound in water and fruit beverages. rsc.org This technique utilized the competitive binding between free methyl this compound and a methyl this compound-horseradish peroxidase (HRP) conjugate with immobilized antibodies. rsc.org The unbound conjugate reacts with luminol (B1675438) and a hydrogen peroxide source, generating light that is measured by a detector. rsc.org This method demonstrated a wide linear range from 0.001 to 500 ng/mL, with a limit of detection (LOD) of 0.001 ng/mL and a limit of quantification (LOQ) of 0.005 ng/mL. rsc.org Another study described a novel method based on immuno-chemiluminescence and image analysis using a charge-coupled device (CCD) for the qualitative detection of methyl this compound with a high sensitivity of up to 10 parts per trillion (ppt). nih.gov

Nano-Liquid Chromatography-Mass Spectrometry (Nano-LC-MS/MS)

While specific applications of nano-liquid chromatography for this compound analysis are not extensively detailed in the provided search results, the principles of coupling low-flow liquid chromatography with tandem mass spectrometry (MS/MS) are highly relevant for trace-level detection. Nano-LC, operating at flow rates in the nanoliter per minute range, offers enhanced sensitivity and reduced sample consumption compared to conventional HPLC. When coupled with a tandem mass spectrometer, it provides exceptional selectivity and confirmatory analysis capabilities. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode to detect specific precursor-to-product ion transitions for this compound, minimizing matrix interference and enabling very low detection limits. This approach is particularly valuable for complex biological and environmental samples where trace-level quantification is required.

Spectrophotometric and Spectroscopic Methods

Spectrophotometric and spectroscopic methods provide alternative and often simpler approaches for the detection and quantification of this compound. These methods are typically based on the intrinsic spectral properties of this compound or its derivatives.

UV-visible spectrophotometry can be used for the direct determination of this compound, which exhibits a characteristic absorption spectrum. rsc.org this compound in amounts as small as 0.1 mg in 10 ml can be determined by measuring its absorption, and the result can be confirmed by hydrolyzing it to p-nitrophenol, which also has a distinct absorption spectrum. rsc.org A simple and sensitive spectrophotometric method for the assessment of methyl this compound in water samples is based on its coupling reaction in alkaline conditions to produce a colored product with maximum absorption at 395 nm. cjpas.net This method was found to be linear over a concentration range of 0.1 µg/ml to 1.5 µg/ml. cjpas.net

Kinetic-spectrophotometric methods have also been developed, which are based on the inhibitory effect of this compound on certain chemical reactions. One such method for methyl this compound is based on its inhibition of the redox reaction between bromate (B103136) and hydrochloric acid, with the reaction being monitored by the decolorization of neutral red at 530 nm. govtsciencecollegedurg.ac.inresearchgate.net This method allowed for the determination of methyl this compound in the range of 0.025–0.3 µg/mL. govtsciencecollegedurg.ac.in Other spectroscopic techniques that have been reviewed for the detection of organophosphate pesticides, including this compound, include Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. cwejournal.org

Electrochemical and Biosensor-Based Detection Systems

Electrochemical and biosensor-based systems have emerged as powerful tools for the rapid, sensitive, and often portable detection of this compound. These systems offer significant advantages in terms of on-site and real-time monitoring.

Electrochemical sensors for this compound often rely on the voltammetric reduction of the nitro group in the this compound molecule. mdpi.com For instance, a sensor fabricated by electropolymerizing safranine on a glassy carbon electrode showed a linear response to this compound in the range of 3.43 × 10⁻⁸ to 3.43 × 10⁻⁵ mol L⁻¹, with a detection limit of 1.0 × 10⁻⁸ mol L⁻¹. researchgate.net The sensitivity and stability of these sensors can be enhanced by modifying the electrode surface with nanomaterials such as nickel oxide nanoparticles, which catalyze the reduction of this compound and allow for detection at nanomolar levels. mdpi.com Another approach involves the use of silver nanoparticles in conjunction with graphene oxide and ionic liquid on a screen-printed electrode, which demonstrated a remarkable limit of detection of 0.009 μmol L⁻¹. rsc.org

Biosensors for this compound detection often utilize the principle of enzyme inhibition, where this compound inhibits the activity of enzymes like acetylcholinesterase (AChE). mdpi.com The degree of inhibition can be measured electrochemically and correlated to the concentration of this compound. An acetylcholinesterase biosensor based on gold nanoparticles and reduced graphene oxide modified screen-printed electrode could detect methyl this compound with a linear range of 5 ng/mL to 500 ng/mL and a detection limit of 0.692 ng/mL. ifoodmm.cn Immunosensors, another class of biosensors, employ antibodies specific to this compound. bohrium.com A graphene-modified screen-printed immunosensor detected this compound in a broad linear range of 0.1-1000 ng/L with a very low limit of detection of 52 pg/L. bohrium.com Furthermore, electrochemiluminescence (ECL) biosensors have been developed with extremely high sensitivity. An ECL sensor for methyl this compound, based on the inhibition of acetylcholinesterase, reported a detection range of 1.0 × 10⁻¹² to 1.0 × 10⁻⁹ mol/L and a detection limit of 2.07 × 10⁻¹³ mol/L. nih.gov

Table 3: Performance of Electrochemical and Biosensor-Based Systems for this compound Detection

Sensor/Biosensor TypeLinear RangeLimit of Detection (LOD)
Poly(safranine) Film Electrode3.43 × 10⁻⁸ to 3.43 × 10⁻⁵ mol L⁻¹1.0 × 10⁻⁸ mol L⁻¹
NiO Nanoparticle Modified ElectrodeNot Specified24 nM
Graphene-based Immunosensor0.1-1000 ng/L52 pg/L
AChE Biosensor (rGO-AuNPs)5 ng/mL to 500 ng/mL0.692 ng/mL
Electrochemiluminescence Biosensor1.0 × 10⁻¹² to 1.0 × 10⁻⁹ mol/L2.07 × 10⁻¹³ mol/L
Potentiometric AChE Biosensor0.1–100 mM (Methyl this compound)Not Specified

This table is interactive. Click on the headers to sort the data.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate determination of this compound in complex matrices such as environmental and biological samples necessitates meticulous sample preparation to isolate the analyte from interfering substances. The choice of extraction and cleanup methodology is critical and depends on the matrix type, the concentration of the analyte, and the sensitivity of the analytical instrument.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and preconcentration of this compound from various samples. researchgate.net It is often preferred over traditional liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. researchgate.net The principle of SPE involves partitioning the analyte between a solid sorbent and the liquid sample phase.

A variety of sorbents are employed for this compound extraction, with the selection depending on the specific matrix and analytical requirements. C18-silica is a common choice for isolating this compound residues from water. nih.gov For multi-class pesticide analysis in complex matrices like hair, different SPE cartridges have been tested, including C18, graphitized carbon black/primary secondary amine (GCB/PSA), and polystyrene-divinylbenzene (PS-DVB). researchgate.net Studies have shown that GCB/PSA cartridges are particularly effective for non-polar compounds like this compound, yielding high recovery rates. researchgate.net

A recent advancement in this area is dispersive solid-phase extraction (dSPE), a technique that simplifies and accelerates the cleanup process. researchgate.net One study detailed a dSPE method using a reduced graphene oxide–iron (II, III) oxide (rGO-Fe3O4) nanocomposite as the adsorbent for extracting this compound ethyl from soil, plant, and water samples. researchgate.netnih.gov This method demonstrates the ongoing innovation in sorbent materials to enhance extraction efficiency for this compound and related compounds. researchgate.net Solid-phase microextraction (SPME) is another variation that integrates sampling, extraction, and concentration into a single, solvent-free step, suitable for trace-level analysis. nih.govresearchgate.net

Liquid-Liquid Extraction Techniques

Liquid-Liquid Extraction (LLE) is a conventional and fundamentally important method for this compound analysis. nih.gov This technique involves partitioning this compound between the aqueous sample and an immiscible organic solvent. biotage.com Common solvents used for extracting this compound include acetone, benzene, n-hexane, and a mixture of acetonitrile (B52724) and toluene. nih.govcdc.govprotocols.io

While effective, traditional LLE methods have several drawbacks. They often require large volumes of high-purity organic solvents, which can be costly and generate significant hazardous waste. researchgate.net The process can be time-consuming, labor-intensive, and prone to the formation of emulsions, which complicates the separation of the aqueous and organic layers. researchgate.netbiotage.com

To address these limitations, recent trends have focused on the miniaturization of LLE. nih.gov Techniques such as liquid-liquid microextraction (LLME) and dispersive liquid-liquid microextraction (DLLME) have been developed to significantly reduce solvent consumption while maintaining high enrichment factors. nih.gov For instance, a nanostructured supramolecular solvent-based LLME method was developed for the preconcentration of methyl this compound from water samples, demonstrating excellent recovery and a low limit of detection. nih.gov Despite these advancements, sorbent-based techniques like SPE often offer lower limits of detection compared to LLE-based methods. nih.gov

Advanced Cleanup Procedures for Trace Analysis

For trace-level analysis of this compound, where concentrations are exceedingly low, advanced cleanup procedures are essential to remove matrix constituents that could interfere with detection or damage analytical instruments. researchgate.netnih.gov Following initial extraction, further cleanup is often required to achieve the necessary sensitivity and selectivity. nih.gov

Column chromatography is a classical cleanup technique used for this purpose. Sorbents like Florisil or silica (B1680970) gel are packed into a column, and the sample extract is passed through it. nih.gov Interfering compounds are retained by the column material while the analyte of interest is eluted, often with a different solvent or solvent mixture. High-performance liquid chromatography (HPLC) has also been recommended as a cleanup and fractionation procedure for food samples prior to analysis, offering advantages in speed, solvent reduction, and resolution over traditional column methods. nih.gov

More sophisticated cleanup techniques include Gel Permeation Chromatography (GPC) and Supercritical Fluid Chromatography (SFC). researchgate.net GPC is particularly effective for separating large molecules like lipids from pesticide residues in fatty samples, such as fish tissue. epa.gov Dispersive solid-phase extraction (dSPE), as mentioned previously, is also considered an advanced cleanup step, valued for its simplicity, speed, and minimal solvent use. researchgate.net

Table 1: Overview of this compound Extraction Methodologies

MethodologyPrincipleCommon Sorbents/SolventsAdvantagesDisadvantagesReference
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and liquid sample.C18-silica, GCB/PSA, PS-DVB, rGO-Fe3O4High efficiency, lower solvent use, potential for automation.Can be time-consuming depending on the protocol. researchgate.netnih.govresearchgate.net
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Acetone, Benzene, n-Hexane, Acetonitrile/TolueneFundamentally simple and widely applicable.Large solvent volume, labor-intensive, emulsion formation. researchgate.netnih.govcdc.gov
Dispersive SPE (dSPE)Sorbent is dispersed in the sample extract for cleanup.rGO-Fe3O4 nanocompositeSimple, rapid, low solvent consumption.Requires effective separation of sorbent post-extraction. researchgate.net
Solid-Phase Microextraction (SPME)Extraction and concentration on a coated fiber.Carbowax/divinylbenzene (CW/DVB)Solvent-free, integrates multiple steps.Fiber fragility, limited extraction capacity. nih.govresearchgate.net

Validation and Performance Characteristics of Analytical Methods

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for this compound quantification. Key performance characteristics, including limits of detection and quantification, accuracy, precision, and recovery, are systematically evaluated to confirm that the method is fit for its intended purpose.

Limits of Detection (LOD) and Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are fundamental in determining a method's sensitivity, particularly for trace residue analysis.

Different analytical methodologies and sample matrices yield a wide range of LOD and LOQ values for this compound. For example, a method using SPE followed by gas chromatography-nitrogen phosphorus detection (GC-NPD) for this compound in human blood reported an LOD of 1.21 µg/L and an LOQ of 4.03 µg/L. nih.govcdc.gov A dispersive solid-phase extraction method coupled with GC-MS for this compound ethyl in complex matrices achieved a mass-based LOD of 0.41 µg/kg and an LOQ of 1.36 µg/kg. nih.gov

Microextraction techniques often provide very low detection limits. A direct immersion solid-phase microextraction (SPME) method with GC-MS analysis determined this compound in urine with an LOD of 3 ng/mL and an LOQ of 10 ng/mL; for blood, the LOD and LOQ were 25 ng/mL and 50 ng/mL, respectively. researchgate.net Similarly, a headspace SPME-GC/MS method for this compound in biological samples reached an LOD between 0.02 and 0.05 µg/g. nih.gov

Evaluation of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Recovery is a measure of the extraction efficiency, calculated as the percentage of the known amount of analyte that is successfully extracted and quantified.

These parameters are typically assessed by analyzing spiked samples at various concentration levels. For the SPE-GC-NPD method in human blood, an average recovery of 96.1% was reported, which falls within the acceptable range established by regulatory bodies like the EPA. nih.govcdc.gov The DSPE-GC-MS method for this compound ethyl demonstrated excellent accuracy and applicability with percent recovery results ranging from 90.3% to 125% for soil, 93.5% to 108.7% for plant, and 88.5% to 112.9% for tap water samples. nih.gov

In contrast, the direct immersion SPME-GC/MS method showed lower mean absolute recoveries of 35.1% for urine and only 6.7% for blood, highlighting the challenges of direct extraction from highly complex biological matrices. researchgate.net However, a headspace SPME method for this compound in blood achieved much higher recoveries, between 85% and 89%. nih.gov Precision is often reported as the relative standard deviation (RSD), with lower values indicating higher precision. For example, the recovery of the degradation product paraoxon (B1678428) in water was found to be 87% with a 2% RSD. nih.gov

Table 2: Performance Characteristics of Selected Analytical Methods for this compound

MethodMatrixLODLOQAverage Recovery (%)Reference
SPE-GC-NPD/MSHuman Blood1.21 µg/L4.03 µg/L96.1% nih.govcdc.gov
DSPE-GC-MSSoil, Plant, Water0.41 µg/kg1.36 µg/kg88.5% - 125% nih.gov
Direct Immersion SPME-GC/MSUrine3 ng/mL10 ng/mL35.1% researchgate.net
Direct Immersion SPME-GC/MSBlood25 ng/mL50 ng/mL6.7% researchgate.net
Headspace SPME-GC/MSBlood0.02 - 0.05 µg/gNot Reported85% - 89% nih.gov
SPE-GC/MSBlood0.2 ppm (Method LOD)Not ReportedNot Reported protocols.io

Interferences and Selectivity Considerations in Diverse Samples

The accurate detection and quantification of this compound are significantly challenged by interferences from the sample matrix, a phenomenon known as the matrix effect. nih.govrestek.com This effect, which can manifest as either signal suppression or enhancement, is a primary concern in quantitative analysis, particularly when using sensitive techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.govrestek.comresearchgate.net The nature and extent of matrix effects are dependent on several factors, including the type of sample, the concentration of this compound, and the specific analytical method employed. researchgate.net

Diverse sample matrices, such as environmental samples (water, soil), biological fluids (blood, urine), and food products (fruits, vegetables), each present a unique composition of co-extractable compounds that can interfere with the analysis. researchgate.netnih.govnih.gov For instance, the analysis of soil or food samples can result in complex chromatograms due to the presence of numerous interfering compounds. researchgate.netnih.gov Similarly, biological samples require extensive cleanup procedures to remove proteins and lipids that can interfere with detection. nih.govnih.gov

To mitigate these challenges and enhance the selectivity of this compound analysis, various strategies are employed. Sample preparation is a critical step, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from interfering components. nih.govnih.gov The choice of analytical detector is also crucial for achieving selectivity. Detectors like the flame photometric detector (FPD) and nitrogen-phosphorus detector (NPD) are selective for phosphorus-containing compounds, making them well-suited for this compound analysis. nih.govnih.gov Mass spectrometry (MS), especially when used in tandem (MS/MS), offers high selectivity and is capable of providing clear compound identification even in complex matrices. nih.gov

Another common approach to counteract matrix effects is the use of matrix-matched calibration. researchgate.netnih.gov This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed. This method helps to compensate for signal suppression or enhancement caused by the matrix, leading to more accurate quantification. researchgate.netnih.gov

Sample MatrixAnalytical TechniqueObserved Interferences/Matrix EffectsMitigation StrategiesReference(s)
Fruits (Apples, Mangoes, etc.) GC-Electron Capture DetectionPronounced signal enhancement, especially at lower pesticide concentrations. The effect varies with fruit type.Matrix-matched calibration is recommended for accurate quantification. researchgate.net
Biological Samples (Blood) GC-NPD, GC-MSPrevious methods using liquid-liquid extraction resulted in complex chromatograms.Use of Solid-Phase Extraction (SPE) for cleaner extracts. nih.gov
Environmental Water GC/ECD, GC/FPD, HPLC/UVPresence of other pesticides and interfering compounds, requiring sample concentration.Various concentration, cleanup, and separation techniques are tested to improve sensitivity and selectivity. nih.gov
Food (General) LC-MSCompound and matrix-dependent response suppression or enhancement.Extensive sample cleanup, use of non-interfering MRM transitions, or improving LC separation. nih.govrestek.com
Soil and Plant Tissues GC/FPD, GC-Thermionic DetectionProblems with extraction from the sample matrix and cleanup of samples.Established extraction and cleanup methods are followed to achieve low detection limits. nih.gov

Forensic and Entomotoxicological Applications of this compound Analysis

This compound's high toxicity has made it a compound of significant interest in forensic investigations, particularly in cases of poisoning, whether suicidal, homicidal, or accidental. springernature.compnrjournal.com Forensic toxicologists analyze postmortem specimens to confirm this compound exposure as the cause of death. springernature.com

The analysis of this compound in postmortem samples, such as blood, liver, and gastric contents, presents unique challenges due to metabolic degradation and postmortem changes. nih.govnih.gov Analytical techniques like gas chromatography-mass spectrometry (GC-MS) combined with sample preparation methods such as solid-phase extraction (SPE) are commonly used for the detection and quantification of this compound in postmortem blood. nih.govresearchgate.net Studies have reported a wide range of lethal this compound concentrations in postmortem blood. researchgate.net A significant consideration in postmortem toxicology is the biotransformation of this compound. In some cases, the parent compound may not be detectable in tissues like the liver; instead, its metabolite, aminothis compound (B1214581), can be identified, confirming antemortem exposure. nih.govasme.org

Entomotoxicology, a subfield of forensic entomology, utilizes insects that feed on decomposing remains as alternative toxicological specimens. jetir.orgnih.gov This approach is particularly valuable when traditional samples like blood or internal organs are no longer available due to advanced decomposition. benecke.comsquarespace.com Research has demonstrated that this compound can be detected in various developmental stages of carrion-feeding insects, including species from the orders Diptera and Coleoptera. benecke.comsquarespace.com High-performance liquid chromatography (HPLC) is one of the techniques employed to detect and quantify this compound in these insect samples. benecke.com While the concentration of the toxin within the insect may sometimes be too low for precise quantification, its mere detection can be crucial evidence. jetir.orgsquarespace.com The presence of toxins like this compound can also influence the development rate and succession patterns of insects on a corpse, which may have implications for the estimation of the post-mortem interval (PMI). nih.gov

Application AreaSample TypeKey Findings & Analytical MethodsReference(s)
Forensic Toxicology Postmortem BloodThis compound was the most frequently detected among four organophosphates in 31 postmortem blood samples. The mean concentration was 2.90 mg/L. (Method: SPE and GC/MS) nih.gov
Forensic Toxicology Postmortem Liver TissueThis compound was not detected, but its biotransformation product, aminothis compound, was identified, indicating postmortem transformation. (Methods: GLC, TLC, MS) nih.govasme.org
Entomotoxicology Carrion-feeding insects (Diptera, Coleoptera, Hymenoptera, etc.)This compound was detected in 10 species of arthropods collected from decomposing rabbits treated with this compound. (Method: HPLC) benecke.comsquarespace.com
Entomotoxicology Larvae, pupae, adults of Lucilia sericataA liquid-liquid extraction (LLE) followed by HPLC-DAD method was validated for this compound determination in various arthropods, with a limit of quantification (LOQ) of 0.1 ppm. juniperpublishers.com
Forensic Toxicology Postmortem BloodIn cases of acute fatalities, postmortem blood concentrations of this compound ranged from 0.21 to 34 mg/L. researchgate.net

Parathion Remediation Technologies and Strategies

Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms and their enzymes to break down pollutants. This approach is considered cost-effective and environmentally friendly for the detoxification of parathion in soil and water.

Microorganism-Based Degradation Technologies (e.g., Bacterial, Fungal)

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this compound and its derivative, methyl this compound. These organisms can utilize the pesticide as a source of carbon, phosphorus, or nitrogen, initiating the detoxification process. The primary mechanism is the hydrolysis of the phosphate (B84403) ester bond, a crucial first step in reducing its toxicity.

Numerous bacterial genera have been identified as effective this compound degraders. Strains of Pseudomonas, Flavobacterium, Burkholderia, and Klebsiella are frequently cited in research. For instance, a mixed bacterial culture was found to metabolize this compound through hydrolysis to yield p-nitrophenol and diethylthiophosphoric acid. Specific strains, such as Klebsiella variicola (P9), have been shown to degrade 100% of an initial 50 mg/L methyl this compound concentration within seven days in a liquid culture. Similarly, Burkholderia cenocepacia has been isolated from agricultural soils and shown to completely degrade methyl this compound.

Fungi also play a significant role in this compound bioremediation. Species from the genera Aspergillus, Penicillium, and Trichoderma are known for their degradative capabilities. White-rot fungi, in particular, have shown considerable potential; in one study, 16 out of 17 tested species were capable of depleting this compound. Fungi like Trichoderma viride have exhibited a high capacity for catabolizing the pesticide.

Below is an interactive data table summarizing various microorganisms capable of degrading this compound.

Genetic Engineering for Enhanced Biodegradation Capabilities

Advances in genetic engineering offer a powerful tool for significantly enhancing the bioremediation of this compound. taylorfrancis.com The core strategy involves isolating genes that code for highly efficient pesticide-degrading enzymes and introducing them into host bacteria, such as Escherichia coli, that can be easily cultured and deployed. taylorfrancis.comtandfonline.com

The most critical gene in this context is the organophosphate degradation (opd) gene, which encodes the enzyme Organophosphate Hydrolase (OPH). oup.comoup.com This enzyme can hydrolyze a wide range of organophosphates. oup.com Variants of this gene, such as mpd (methyl this compound degrading) and opdA, have been identified in different bacteria and cloned into other organisms to confer or boost degradation ability. nih.govoup.com

Researchers have successfully constructed genetically engineered microorganisms (GEMs) for enhanced remediation. For example, E. coli has been bioengineered by introducing six synthetic genes, including an organophosphate hydrolase and enzymes for degrading the toxic intermediate p-nitrophenol (PNP), leading to the complete mineralization of methyl this compound. nih.govresearchgate.net To overcome limitations where the pesticide cannot easily enter the cell, surface display technology has been used to anchor the degrading enzyme (OPH) on the outer membrane of E. coli, increasing degradation efficiency. researchgate.net Furthermore, to facilitate the monitoring of GEMs in the environment, the opd gene has been fused with a gene for a reporter protein, such as Enhanced Green Fluorescent Protein (EGFP). This creates a fusion protein that both degrades the pesticide and fluoresces, allowing for easy detection of the engineered bacteria. tandfonline.comfao.org

Biostimulation and Bioaugmentation Strategies in Soil and Water

Biostimulation and bioaugmentation are two key in-situ bioremediation strategies to clean up contaminated environments. rsc.orgnih.gov

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms that are already capable of degrading the contaminant. rsc.orgmedcraveonline.com This is often achieved by adding rate-limiting nutrients, electron acceptors, or other agents. For pesticide contamination in groundwater, the addition of oxygen has been shown to be a promising biostimulation technique. dtu.dk In naturally anaerobic aquifers, increasing the oxygen content can create more favorable conditions for aerobic biodegradation of pesticides. dtu.dk

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (either wild-type or genetically modified) into a contaminated site to supplement the native microbial population. medcraveonline.com This strategy is applied when the indigenous microbial community lacks the capability to degrade the target pollutant effectively. rsc.org For this compound-contaminated soil, bioaugmentation with potent degrading strains, such as Pseudomonas sp., has been explored. researchgate.net The success of bioaugmentation depends heavily on factors like the survival and activity of the introduced microbes in the new environment and their ability to compete with native organisms. medcraveonline.comepa.gov

Enzyme-Based Remediation Using Organophosphate Hydrolase

Instead of using whole microbial cells, isolated enzymes can be applied directly to detoxify contaminants. The primary enzyme used for this compound remediation is Organophosphate Hydrolase (OPH), also known as Phosphotriesterase (PTE). nih.govfrontiersin.org This bacterial enzyme was first discovered in soil bacteria capable of hydrolyzing this compound. nih.govfrontiersin.org OPH exhibits broad substrate specificity and can efficiently hydrolyze the P-O, P-F, P-CN, and P-S bonds found in various organophosphates, including this compound and its more toxic oxygen analog, paraoxon (B1678428). nih.govmdpi.com

A significant advancement in enzyme-based remediation is immobilization, where the enzyme is attached to a solid, inert support material like porous glass or silica (B1680970) beads. acs.orgconsensus.app Immobilization offers several advantages: it increases the stability of the enzyme over time and under varying environmental conditions (e.g., pH, temperature), allows for the enzyme to be reused, and makes it suitable for use in continuous-flow reactor systems for treating contaminated water. acs.orgtamu.edu An immobilized OPH system has been shown to effectively reduce this compound concentrations in industrial wastewater to below 500 ppb, demonstrating its practical potential for detoxification applications. consensus.app

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com These processes are effective for the rapid degradation of this compound in aqueous solutions.

Efficacy of UV and UV/Hydrogen Peroxide Treatment

The degradation of this compound using ultraviolet (UV) light alone and in combination with hydrogen peroxide (H₂O₂) has been investigated as an effective AOP.

Direct photolysis of this compound by UV light is a very slow process. nih.gov However, the degradation is significantly enhanced by the addition of hydrogen peroxide (the UV/H₂O₂ process). In this system, UV light causes the photolysis of H₂O₂, which generates powerful hydroxyl radicals. researchgate.net These radicals then attack and degrade the this compound molecule at a much faster rate. nih.gov The reaction between the hydroxyl radical and this compound is the dominant degradation pathway in the UV/H₂O₂ system, with a reported second-order reaction rate constant of 9.70 ± 0.45 × 10⁹ M⁻¹ s⁻¹. nih.gov

The UV/H₂O₂ treatment leads to the mineralization of this compound, breaking it down into several organic byproducts—such as 4-nitrophenol (B140041) and paraoxon—and eventually into inorganic anions like nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and phosphate (PO₄³⁻). nih.gov The efficiency of the process can be affected by water quality, as natural organic matter and bicarbonate ions can act as radical scavengers, negatively impacting the degradation rate. nih.gov

The following interactive data table presents key kinetic data for the photodegradation of this compound.

Persulfate Activation Technologies (e.g., Microwave-Assisted)

Advanced oxidation processes utilizing persulfate (S₂O₈²⁻) have been identified as an effective method for the remediation of organic contaminants like this compound. researchgate.netnih.gov Persulfate is a strong oxidant, but its efficacy is significantly enhanced through activation, which generates highly reactive sulfate (SO₄⁻•) and hydroxyl (OH•) radicals. nih.govbohrium.com Microwave irradiation has emerged as a promising and efficient method for activating persulfate, particularly for treating pesticide-contaminated soils. researchgate.netmdpi.com

Research into microwave-assisted persulfate activation for the degradation of ethyl-parathion in soil has demonstrated superior performance compared to conventional heating methods. nih.govbohrium.com In one study, applying microwave heating to a temperature of 60°C with a persulfate concentration of 0.1 mmol per gram of soil resulted in the removal of up to 77.32% of ethyl-parathion. researchgate.netnih.govbohrium.com In contrast, using a conventional water bath to achieve the same temperature resulted in only 19.43% removal. nih.govbohrium.com This highlights the specific efficiency of microwave energy in the activation process, which is attributed to both thermal and non-thermal effects that accelerate the generation of reactive oxygen species. mdpi.com

Electron paramagnetic resonance (EPR) spectroscopy has confirmed the presence of both sulfate (SO₄⁻•) and hydroxyl (OH•) radicals in the microwave/persulfate system. researchgate.netnih.gov Quenching experiments further indicated that these radicals were the primary agents responsible for the degradation of ethyl-parathion. nih.gov The degradation pathway involves the transformation of ethyl-parathion into various oxidative products, including paraoxon, phenylphosphoric acid, and 4-nitrophenol. nih.govbohrium.com

Table 1: Efficacy of Microwave-Assisted Persulfate Activation for Ethyl-Parathion Degradation
Activation MethodTemperaturePersulfate ConcentrationRemoval EfficiencyIdentified RadicalsKey Findings
Microwave Irradiation60°C0.1 mmol·g⁻¹ soil77.32%SO₄⁻• and OH•Significantly higher efficiency due to microwave-specific effects.
Conventional Water Bath60°C0.1 mmol·g⁻¹ soil19.43%Not specifiedDemonstrates the baseline for thermal activation without microwave enhancement.

Ozonation and Combined Advanced Oxidation Techniques

Ozone (O₃)-based advanced oxidation processes (AOPs) are highly effective for degrading organophosphorus pesticides, including this compound, in aqueous solutions. researchgate.nettandfonline.com Ozonation can degrade organic compounds through direct reaction with molecular ozone or via indirect pathways involving highly reactive hydroxyl radicals (•OH) generated during ozone decomposition. researchgate.nete3s-conferences.org The effectiveness of ozonation can be substantially increased by combining it with other processes, such as ultraviolet (UV) irradiation or catalysts. researchgate.net

Studies comparing different ozone-based AOPs for this compound degradation have shown that combined techniques offer superior mineralization. researchgate.net For instance, the heterogeneous catalytic ozonation process using titanium dioxide (TiO₂) and UV light (O₃/TiO₂/UV) has demonstrated the highest efficacy. researchgate.net This method achieved 99% decomposition of the parent this compound compound within 10 minutes of treatment. researchgate.net Furthermore, the toxic intermediate oxidation products, known as oxon derivatives (e.g., paraoxon), were completely removed within 30 minutes using this combined process. researchgate.net

In comparison, conventional ozonation (O₃) and photolytic ozonation (O₃/UV) are also effective at degrading the parent compound but may not achieve complete mineralization or detoxification as rapidly. researchgate.net The combination of ozone with hydrogen peroxide (H₂O₂) is another AOP that enhances the production of hydroxyl radicals, thereby accelerating the degradation of recalcitrant organic pollutants. e3s-conferences.orgepa.gov The choice of a specific ozone-based AOP depends on factors such as the initial concentration of this compound, the water matrix, and the desired level of mineralization. e3s-conferences.org

Table 2: Comparison of Ozone-Based AOPs for this compound Degradation
ProcessDescriptionThis compound Removal TimeOxon Intermediate Removal TimeKey Feature
Ozonation (O₃)Application of molecular ozone.EffectiveSlower removalBaseline ozone process.
Photolytic Ozonation (O₃/UV)Ozone combined with UV irradiation.More rapid than O₃ aloneIncomplete removal in short timeframesUV light enhances radical formation.
Heterogeneous Catalytic Ozonation (O₃/TiO₂/UV)Ozone, UV, and a titanium dioxide catalyst.99% in 10 minutes100% in 30 minutesHighest mineralization efficiency. researchgate.net

Physical and Chemical Sequestration Methods

Adsorption Technologies for Water and Soil Remediation

Adsorption is a widely used and effective physical method for removing pesticides like this compound from contaminated water and soil. nih.gov The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon, in both granular (GAC) and powdered forms, is one of the most common and efficient adsorbents due to its high surface area and porous structure. researchgate.net

Research has demonstrated the successful removal of methyl this compound (MP) and its primary degradation product, paranitrophenol (PNP), from aqueous solutions using GAC. The efficiency of the adsorption process can be enhanced by combining it with other technologies, such as ultrasonication. Studies analyzing adsorption equilibrium have determined the monolayer adsorption capacities for these compounds. Using GAC, the capacity was found to be 4.54 mg/g for methyl this compound and 6.30 mg/g for paranitrophenol, with the data fitting well with Langmuir and Sips isotherm models.

The effectiveness of adsorption is influenced by environmental factors. For soil systems, this compound adsorption decreases as the soil water content increases. fao.org In dry soil systems, this compound molecules can effectively compete for adsorption sites. However, in hydrated systems, water molecules tend to occupy these sites, reducing the potential for this compound adsorption. fao.org Temperature can also play a role; in some soil-hexane-parathion systems, a rise in temperature can favor the desorption of water, freeing up adsorption sites and consequently increasing this compound adsorption. fao.org Besides activated carbon, other materials like synthetic zeolites and mesoporous silica have also been investigated for pesticide removal. nih.gov

Immobilization Techniques for Persistent Residues

Immobilization technologies are designed to limit the mobility and bioavailability of contaminants in the environment, thereby preventing their migration into groundwater or uptake by organisms. p2infohouse.orgepa.gov These techniques function by sequestering the contaminant rather than destroying it. p2infohouse.org Immobilization can be achieved through physical containment or by altering the chemical form of the pesticide to render it less mobile. epa.gov

One prominent approach is the use of immobilized biological systems, such as enzymes or whole microbial cells, which can degrade the pesticide in situ. acs.orgresearchgate.net Research has focused on immobilizing the enzyme this compound hydrolase, which is capable of hydrolyzing the phosphate ester bond in organophosphate pesticides, leading to a significant reduction in toxicity. acs.org This enzyme has been successfully immobilized on rigid supports like controlled pore glass and beaded polymers, demonstrating high stability and the capacity to reduce this compound concentrations to sub-ppm levels. acs.org

Similarly, whole bacterial cells with pesticide-degrading capabilities can be immobilized on various supports. For example, Burkholderia cenocepacia, a bacterial strain that can completely degrade methyl this compound, has been immobilized on supports such as powdered zeolite and natural fibers from Opuntia and Agave plants. researchgate.netnih.govnih.gov This approach has shown a significant increase in the degradation of both methyl this compound and its toxic metabolite, p-nitrophenol (PNP), compared to using free-floating bacterial cells. nih.govnih.gov Immobilized cells were able to withstand and completely degrade PNP at concentrations of 100 mg/L, whereas free cells were inhibited at concentrations greater than 25 mg/L. researchgate.netnih.gov This enhanced resilience and efficiency make immobilized bioremediation a robust technique for treating persistent residues. tamu.edu

Table 3: Comparison of Immobilization Supports for Methyl this compound Degradation
Immobilized AgentSupport MaterialTarget ContaminantKey Advantage Over Free AgentReference Finding
This compound Hydrolase (Enzyme)Controlled Pore Glass, Beaded PolymerOrganophosphates (e.g., this compound)High stability and reusability; high enzyme capacity. acs.orgReduces pesticide concentration to sub-ppm levels. acs.org
Burkholderia cenocepacia (Bacteria)Powdered ZeoliteMethyl this compound, p-nitrophenolIncreased degradation yields. nih.govSignificantly enhances hydrolysis of MP and degradation of PNP. nih.gov
Burkholderia cenocepacia (Bacteria)Opuntia sp. and Agave sp. fibersMethyl this compound, p-nitrophenolHigher tolerance to toxicity. researchgate.netnih.govCompletely degrades 100 mg/L of PNP, while free cells are affected above 25 mg/L. researchgate.netnih.gov

Integrated Remediation Strategies for Complex Contaminated Sites

Remediation of sites contaminated with this compound often requires integrated strategies, as the contamination can be present in multiple media (soil, water, sediment) and may consist of a complex mixture of the parent compound and its degradation products. p2infohouse.orgcluin.org A single technology is often insufficient to address all aspects of the contamination. Integrated strategies, also known as treatment trains, combine multiple remediation technologies to achieve comprehensive and cost-effective cleanup. p2infohouse.org

An integrated approach might combine physical, chemical, and biological methods. For instance, a common strategy for a complex site involves containment and immobilization as an initial step to prevent further migration of the pesticide plume. p2infohouse.org This could involve installing physical barriers or applying solidification/stabilization agents to the most heavily contaminated soil. p2infohouse.orgepa.gov This containment can then be coupled with an active treatment technology.

For contaminated groundwater, a "pump and treat" system could be employed, where the extracted water is treated ex-situ using methods like advanced oxidation processes (e.g., ozonation) or adsorption onto activated carbon before being discharged or reinjected. cluin.org For the contaminated soil, in-situ chemical oxidation (e.g., using persulfate) could be applied to destroy the bulk of the this compound mass. This could be followed by bioremediation or phytoremediation to address residual, lower-level contamination in a less intensive manner. cluin.orgresearchgate.net The selection and sequencing of technologies in an integrated strategy depend on site-specific characteristics, including the type and concentration of contaminants, hydrogeology, and regulatory cleanup goals. p2infohouse.org

Public Health and Risk Assessment Research

Human Exposure Assessment Methodologies

Human exposure to parathion, a highly toxic organophosphate insecticide, has been assessed through various methodologies aimed at understanding the extent and pathways of exposure in both occupational and general population settings. Although most uses of this compound have been canceled in the United States, historical exposure data and methodologies remain critical for public health research and for managing risks in regions where it may still be in use. nih.gov

Occupational exposure to this compound has historically been a significant concern for individuals involved in its manufacture, formulation, and application. nih.gov Dermal contact is considered the primary route of exposure for workers, with inhalation also being a notable pathway depending on the specific tasks and formulations used. nih.govnih.gov

Monitoring protocols for occupational exposure often involve a combination of environmental and biological monitoring. Environmental monitoring can include air sampling to determine airborne concentrations of this compound. For instance, the Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for this compound in the workplace, and monitoring methods are in place to ensure compliance. osha.govnj.gov These methods often utilize personal sampling pumps that draw air through specialized tubes containing adsorbents to capture the chemical for later analysis by gas chromatography. osha.gov

Biological monitoring provides a more direct measure of an individual's absorbed dose. This is crucial as this compound can be readily absorbed through the skin. nih.gov Monitoring protocols for workers have included the analysis of urinary metabolites and the measurement of cholinesterase activity in the blood. inchem.org The presence of the metabolite p-nitrophenol in urine is a key indicator used to monitor worker exposure to this compound. inchem.org

A summary of occupational exposure limits for this compound is presented below:

For the general population, the primary historical route of exposure to this compound was through the ingestion of contaminated food. nih.govinchem.org Residues of the insecticide could remain on agricultural crops. However, adherence to good agricultural practices was intended to keep dietary intake below the Acceptable Daily Intake (ADI) established by organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). inchem.org

Other potential exposure pathways for the general population, particularly those living near agricultural areas where this compound was used, included:

Dermal Contact: Contact with contaminated soil, plants, or surface water could lead to skin absorption. nih.gov

Inhalation: Inhalation of spray drift during or after application was another potential route of exposure. nih.gov

Environmental monitoring for this compound has involved the analysis of various media, including air, water, soil, and food, to assess potential general population exposure. nih.gov Since the cancellation of its use in the United States, significant exposure of the general population is now considered unlikely. nih.gov

Agricultural workers represent a particularly vulnerable population due to their direct and frequent handling of pesticides like this compound. cdc.govboisestate.edu Studies have shown that these workers are at an increased risk of exposure. cdc.gov

Children, especially those in agricultural communities, are another vulnerable group. Their exposure pathways can be unique and may lead to higher exposures compared to adults in the same environment. thecounter.org Several factors contribute to this increased vulnerability:

"Take-home" Pathway: Agricultural workers can inadvertently carry pesticide residues home on their clothing, skin, and hair, leading to contamination of the home environment and exposure of their children. ncfh.org

Proximity to Treated Areas: Children living near treated fields may be exposed through spray drift. ncfh.org

Behavioral Patterns: Children's hand-to-mouth activities and playing closer to the ground can increase their ingestion and dermal uptake of pesticides present in house dust and soil. nih.govnih.gov

A study in Washington State found that homes of pesticide applicators had the highest median concentrations of this compound in house dust compared to homes of other farmworkers and non-agricultural households. nih.gov Research has also indicated a correlation between the proximity of homes to treated orchards and the levels of this compound in house dust. ncfh.org

Biomonitoring of this compound Exposure and Effect

Biomonitoring is a critical tool for assessing human exposure to this compound by measuring the chemical or its metabolites in biological samples. acs.orgresearchgate.net It provides an integrated measure of exposure from all routes.

The analysis of urinary metabolites is a common and effective method for biomonitoring this compound exposure. nih.gov After entering the body, this compound is metabolized, and its breakdown products are excreted in the urine. The primary metabolites measured are p-nitrophenol (PNP) and alkyl phosphates. nih.govcdc.gov

p-Nitrophenol (PNP): This is considered a more specific biomarker for exposure to this compound and its methyl analog, methyl this compound. cdc.gov Studies have shown a dose-dependent relationship between this compound ingestion and the cumulative excretion of PNP. nih.gov Urinary PNP levels have been used to monitor residents of homes contaminated with methyl this compound. nih.gov

Alkyl Phosphates: These are less specific metabolites as they are common to many organophosphate pesticides. cdc.gov However, their measurement can still provide an indication of exposure. nih.gov Following exposure, diethyl thiophosphate and diethyl phosphate (B84403) are among the alkyl phosphates excreted in the urine. nih.gov

The timing of sample collection is crucial for interpreting the results, as these metabolites are typically excreted relatively quickly after exposure. cdc.gov

A summary of key urinary metabolites of this compound is provided in the table below:

This compound's primary mechanism of toxicity is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) in red blood cells and the nervous system, and pseudocholinesterase (PChE) in plasma. human.de Monitoring the activity of these enzymes in blood samples is a well-established biomarker of effect. nih.gov

A significant reduction in cholinesterase activity indicates exposure to an organophosphate pesticide like this compound. nih.gov Red blood cell AChE is often considered a better indicator of the effects on the nervous system than plasma cholinesterase. nih.gov Studies of workers with severe this compound poisoning have shown red blood cell cholinesterase activity reduced to as low as 11-22% of normal levels. nih.gov In cases of severe oral poisoning, activity was reduced to less than 10% of normal. nih.gov

It is generally accepted that plasma cholinesterase activity can be inhibited by 20-25% without significant physiological consequences, and red blood cell AChE activity can be reduced by 20-25% without the manifestation of clinical signs. nih.gov Monitoring cholinesterase levels has been a key component of medical surveillance for occupationally exposed individuals. epa.gov

Research has shown a correlation between the dose of this compound and the degree of cholinesterase inhibition. nih.govmdpi.com For example, in a study involving volunteers, daily oral administration of approximately 0.11 mg/kg of this compound led to a reduction in red blood cell cholinesterase to 63-86% of pre-test levels. nih.gov

Correlation between Exposure Markers and Health Outcomes

The assessment of this compound exposure and its correlation with health outcomes relies heavily on the measurement of specific biomarkers. The primary biomarkers of exposure to this compound are the inhibition of cholinesterase (ChE) enzymes in the blood and the presence of its metabolites in the urine.

Inhibition of acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BChE) in plasma is a well-established biomarker of effect for this compound. This compound is metabolized in the body to its active, and more toxic, form, paraoxon (B1678428), which is a potent inhibitor of these enzymes. The degree of ChE inhibition generally correlates with the severity of the clinical signs and symptoms of acute poisoning. Mild poisoning may be associated with a 20-50% depression of plasma cholinesterase activity, while moderate to severe poisoning, characterized by pronounced neurological and systemic effects, is seen with depressions greater than 50%. nih.gov In cases of severe oral intoxication, red blood cell cholinesterase has been observed to be depressed by as much as 78%, and in some instances, to less than 10% of normal levels. nih.gov It is important to note that the rate of decrease in red blood cell AChE activity can be a better indicator of the onset of symptoms than the absolute value reached after exposure. nih.gov

Urinary metabolites, such as p-nitrophenol and alkyl phosphates (including diethyl phosphate and diethyl thiophosphate), are direct biomarkers of exposure. The detection of these metabolites confirms that absorption of this compound has occurred. While urinary metabolite levels can indicate the magnitude of recent exposure, their correlation with specific health outcomes is less direct than cholinesterase inhibition for acute effects. However, they are valuable for monitoring occupational and environmental exposure in the absence of clinical symptoms.

The following interactive data table illustrates the correlation between cholinesterase inhibition levels and the clinical manifestations of acute this compound poisoning.

Interactive Data Table: Correlation of Cholinesterase Inhibition with Clinical Effects of Acute this compound Poisoning

Level of Cholinesterase Inhibition (from baseline)ClassificationAssociated Health Outcomes
0-20%No significant effectGenerally asymptomatic.
20-50%Mild PoisoningHeadache, nausea, dizziness, blurred vision, muscle weakness.
50-90%Moderate PoisoningMiosis (pinpoint pupils), excessive salivation and sweating, muscle fasciculations, tremors, difficulty breathing, abdominal cramps, diarrhea, bradycardia.
>90%Severe PoisoningConvulsions, loss of consciousness, severe respiratory distress, paralysis, coma, and potentially death. nih.gov

Epidemiological Investigations and Health Surveillance

Cohort Studies on Long-Term Health Effects

Longitudinal cohort studies, particularly those involving agricultural populations, have been instrumental in investigating the potential long-term health consequences of chronic this compound exposure. The Agricultural Health Study (AHS), a large prospective cohort study in the United States, has provided valuable data on this topic.

Findings from the AHS have suggested some associations between this compound exposure and certain chronic health conditions, although many of these associations are reported as weak. nih.govcdc.gov For instance, some analyses within the AHS have indicated a possible link between this compound use and an increased risk of depression. nih.gov Additionally, some studies of agricultural workers have suggested potential associations between long-term, low-to-moderate this compound exposure and conditions such as allergic asthma, hearing loss, and alterations of the thyroid gland. cdc.gov

Regarding cancer, the evidence from cohort studies has been largely inconclusive. While some findings from the AHS have suggested a borderline statistically significant trend for lung cancer with intensity-weighted lifetime days of this compound use, a clear, consistent association has not been established. nih.gov Similarly, a study of agricultural workers pointed to a possible increased risk of skin cancer, but the evidence was not definitive due to a small number of cases. cdc.govnih.gov The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), and the U.S. Environmental Protection Agency (EPA) has classified it as a Group C "possible human carcinogen," based in part on limited animal data. nih.govepa.gov

The following table summarizes some of the long-term health outcomes investigated in cohort studies of populations exposed to this compound.

Interactive Data Table: Summary of Findings from Cohort Studies on Long-Term this compound Exposure

Health OutcomeStudy PopulationKey Findings
Cancer Agricultural Health Study (AHS) participantsBorderline significant trend for lung cancer with intensity-weighted lifetime use. nih.gov Weak and inconclusive evidence for skin cancer. cdc.govnih.gov
Neurological Disorders Agricultural Health Study (AHS) participantsPositive association with depression. nih.gov No significant association with Parkinson's disease in two case-control studies. nih.govcdc.gov
Respiratory Conditions Agricultural Health Study (AHS) participantsWeak association with allergic asthma. nih.govcdc.gov
Other Chronic Conditions Agricultural Health Study (AHS) participantsWeak associations suggested for hearing loss and hypothyroidism. nih.govcdc.gov
Reproductive Effects Chinese workersA small study suggested sperm alterations, but the results are considered uncertain due to the small sample size. nih.govcdc.gov

Case-Control Studies of Acute this compound Poisoning Incidents

While large-scale, formal case-control studies on acute this compound poisoning are less common in the literature than case reports and series, the analysis of poisoning incidents provides valuable insights that function in a similar manner by identifying risk factors and circumstances leading to exposure. These investigations often compare individuals who were poisoned (cases) with those who were not (controls) in a more descriptive sense.

Numerous reports of acute this compound poisoning have highlighted key risk factors. A predominant factor is occupational exposure, particularly among agricultural workers involved in mixing, loading, and applying the pesticide. fao.org Lack of or improper use of personal protective equipment (PPE) is a frequently cited contributor to these incidents. fao.org

Non-occupational poisonings have also been well-documented, often resulting from accidental ingestion of this compound-contaminated food or water. nih.gov In some historical incidents, large-scale poisonings occurred due to the contamination of flour or sugar with this compound during transport or storage. Children have been identified as a particularly vulnerable population, with a lower lethal dose compared to adults. nih.gov

Investigations into poisoning outbreaks have also revealed the danger of re-entering treated fields before the recommended interval has passed, as dermal absorption can lead to significant toxicity. fao.org The illegal indoor application of methyl this compound for pest control has also been a source of acute poisoning incidents. mdpi.com

Public Health Impact Assessments of Historical this compound Use

The historical use of this compound as a broad-spectrum insecticide has had a significant public health impact, primarily due to its high acute toxicity. Before its use was heavily restricted and ultimately banned in many countries, this compound was responsible for a substantial number of pesticide poisonings and fatalities worldwide. fao.org

The environmental persistence of this compound is relatively low compared to organochlorine pesticides, with a half-life in the environment of days to weeks. mdpi.com However, its presence in hazardous waste sites has been a concern. The U.S. EPA has identified this compound in at least 20 of the 1,832 National Priorities List (NPL) sites, indicating the potential for long-term environmental contamination and a source of exposure for nearby communities. cdc.gov

The public health impact of historical this compound use can also be seen in the legacy of concern for long-term health effects in agricultural communities. While definitive links to many chronic diseases have not been firmly established, the potential for such effects has been a driving force behind ongoing research and surveillance in these populations.

Regulatory Science and Risk Management Implications

Evaluation of Pesticide Regulations and Bans

The high acute toxicity of this compound to humans and wildlife has led to stringent regulations and outright bans in many countries. The evaluation of these regulatory actions demonstrates a clear positive impact on public health by reducing the incidence of acute poisonings.

In the United States, the EPA began restricting the use of this compound in the 1990s, and by the early 2000s, most of its uses were canceled. cdc.gov This was driven by risk assessments that identified unacceptable risks to agricultural workers and non-target organisms. epa.gov The decision to ban this compound was based on a weight of evidence indicating that its high toxicity posed an unreasonable risk that could not be sufficiently mitigated through the use of personal protective equipment or engineering controls. epa.gov

Globally, numerous other countries have also banned or severely restricted the use of this compound due to its acute hazard classification. fao.org The reasons cited for these bans consistently revolve around the protection of human health, particularly that of agricultural workers, and the prevention of fatal and non-fatal poisonings. fao.org

The effectiveness of these bans can be inferred from the significant reduction in reported this compound-related poisonings in countries where it is no longer used. The removal of this highly toxic agent from the agricultural landscape has undoubtedly prevented a substantial number of acute illnesses and deaths. The regulatory process for this compound serves as a case study in risk management, where the identified risks to public health and the environment were deemed too great to be outweighed by its benefits as a pesticide.

Development of Exposure Guidelines and Biomonitoring Equivalents

The regulation of this compound has led to the establishment of various exposure guidelines by national and international health organizations to protect workers and the general public. These guidelines are based on the toxicological profile of the compound, primarily its potent inhibition of acetylcholinesterase.

A number of federal agencies have established regulatory and advisory guidelines to protect individuals from the potential adverse health effects of this compound. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound in workplace air at 0.1 milligrams per cubic meter (mg/m³) over an 8-hour workday. nih.govepa.gov The National Institute for Occupational Safety and Health (NIOSH) has a more stringent recommended exposure limit (REL) of 0.05 mg/m³ for a 10-hour workday. nih.gov Similarly, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a threshold limit value (TLV) of 0.1 mg/m³ for an 8-hour workday. inchem.org

For non-occupational, long-term exposure, the U.S. Environmental Protection Agency (EPA) has calculated a provisional Reference Dose (RfD) of 0.006 milligrams per kilogram of body weight per day (mg/kg/day) based on erythrocyte cholinesterase inhibition in humans. epa.gov

Biomonitoring for this compound exposure is crucial for assessing risk and the effectiveness of safety measures. The primary biomarker for this compound exposure is the measurement of its metabolite, p-nitrophenol (PNP), in urine. nih.govnih.gov While a definitive Biomonitoring Equivalent (BE) for this compound has not been formally established, urinary PNP levels serve as a critical indicator of exposure. In cases of illegal methyl this compound application, urinary PNP concentrations in residents were found to be significantly higher than in the general U.S. population, with levels ranging from 25 to 600 micrograms per liter (µg/L) triggering continued monitoring or relocation. nih.govnih.govcdc.gov These findings highlight the utility of urinary PNP as a screening tool to identify exposed individuals and guide public health interventions. nih.govnih.govcdc.gov

Interactive Table: Exposure Guidelines for this compound

Issuing OrganizationGuideline TypeValueNotes
OSHA PEL0.1 mg/m³8-hour time-weighted average in workplace air. nih.govepa.gov
NIOSH REL0.05 mg/m³10-hour time-weighted average in workplace air. nih.gov
ACGIH TLV0.1 mg/m³8-hour time-weighted average for workplace exposure. inchem.org
U.S. EPA RfD0.006 mg/kg/dayProvisional daily oral exposure limit for the general population. epa.gov

Post-Registration Surveillance and Effectiveness of Risk Mitigation Measures

Following the registration of this compound, ongoing surveillance and risk mitigation measures were implemented to monitor its impact on human health and the environment. These measures became increasingly stringent over time, culminating in the cancellation of its use.

In 1991, due to growing health concerns, the use of ethyl this compound was significantly restricted to nine agricultural crops, and application and post-application practices were made more stringent to mitigate risks to workers. epa.gov Despite these restrictions, revised risk assessments continued to indicate high risks for workers and wildlife. epa.gov

The primary risk mitigation measure for this compound was the eventual cancellation of its registration. In an agreement with the manufacturer, the EPA canceled all remaining uses of ethyl this compound in the United States, with a phase-out period ending on October 31, 2003. epa.gov The final registrations for ethyl this compound products were canceled in December 2006. nih.govepa.gov Similarly, all product registrations for methyl this compound were voluntarily canceled by the registrants, with the final legal use date being December 31, 2013. epa.gov

The illegal use of methyl this compound in residential settings in the southeastern and midwestern United States prompted extensive post-exposure surveillance. nih.govnih.gov This involved the analysis of approximately 16,000 urine samples for the metabolite p-nitrophenol (PNP). nih.gov The results indicated that many residents had urinary PNP concentrations far exceeding those of the general population, often comparable to levels seen in occupational or poisoning cases. nih.govnih.gov This surveillance was instrumental in guiding public health responses, including relocation and decontamination efforts for those most at risk. nih.govcdc.gov

Interactive Table: Timeline of this compound Risk Mitigation in the U.S.

YearActionDetails
1991Use RestrictionUse of ethyl this compound limited to nine crops with stricter application and post-application practices. epa.gov
2000Cancellation AgreementAgreement to cancel all remaining uses of ethyl this compound. epa.gov
2003End of UseFinal date for the legal use of most ethyl this compound products. epa.gov
2006Final CancellationLast registrations for ethyl this compound products are canceled. nih.govepa.gov
2013End of Methyl this compound UseFinal legal use date for all methyl this compound products. epa.gov

Current Research Challenges and Future Directions

Elucidating Novel Mechanisms of Parathion-Induced Neurotoxicity

The primary mechanism of this compound's acute toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis. nih.govnih.gov However, current research is focused on uncovering novel mechanisms that contribute to its neurotoxic profile, particularly those relevant to chronic, low-level exposure. A significant challenge is to understand the effects beyond AChE inhibition.

Emerging research points to oxidative stress as a key secondary mechanism. This compound exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and apoptosis in neuronal cells. nih.govnih.gov Another critical area of investigation is the role of glial cells , such as astrocytes and microglia. Studies suggest that this compound can induce astrogliosis, and the response of these non-neuronal cells may either offer neuroprotection or exacerbate neurotoxicity, representing a complex and poorly understood aspect of its action. nih.govregulations.gov Future research must aim to delineate these complex cellular and molecular pathways to identify new therapeutic targets for mitigating this compound-induced neurodamage.

Advancing Biomonitoring Technologies for Low-Level and Chronic Exposure

A major challenge in assessing the health risks of this compound is the difficulty in accurately monitoring low-level and chronic exposures. Traditional biomonitoring has relied on measuring urinary metabolites, such as p-nitrophenol (PNP), or assessing the inhibition of cholinesterase enzymes in the blood. nih.govnih.gov However, these biomarkers often reflect only recent or acute exposures and can be non-specific, as PNP is a metabolite of other compounds as well. nih.gov

Future research is directed towards developing more sensitive and specific biomarkers. One promising avenue is the measurement of this compound adducts on blood proteins like albumin, which may provide a more integrated picture of exposure over time. nih.govmdpi.com Furthermore, the development of advanced biosensor technologies, including those utilizing nanomaterials, offers the potential for highly sensitive, real-time detection of this compound in biological samples. researchgate.net These technologies could revolutionize exposure assessment, enabling more accurate epidemiological studies on the chronic health effects of low-dose this compound exposure.

Development of More Sensitive, Specific, and High-Throughput Analytical Methods

The need for better biomonitoring is directly linked to the challenge of developing more advanced analytical methods. While standard chromatographic techniques are reliable, they can be time-consuming and require extensive sample preparation. epa.gov There is a pressing need for methods that are not only more sensitive and specific but also rapid and suitable for high-throughput screening of large populations or environmental samples.

Significant progress is being made in this area. Innovations in immunoassays , such as enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization immunoassays (FPIA), have demonstrated high sensitivity for this compound. nih.govoup.com More advanced techniques, like competitive bio-barcode immunoassays using gold and platinum nanoparticles, have achieved exceptionally low limits of detection, in the range of nanograms per liter (ng/L). nih.govtandfonline.comresearchgate.net Additionally, electrochemical biosensors are emerging as powerful tools. These sensors, often modified with graphene or gold nanoparticles, offer rapid detection, portability, and remarkable sensitivity, with detection limits reported in the picogram per liter (pg/L) range. scbt.commdpi.comgeoscienceworld.org

Analytical MethodKey FeaturesReported Limit of Detection (LOD)Reference
Bio-Barcode ImmunoassayUses bimetallic nanozymes (Au@Pt) for signal amplification.2.13 x 10⁻³ µg/kg researchgate.net
Colorimetric Bio-Barcode ImmunoassayBased on platinum nanoparticles acting as a nanozyme.2.0 x 10⁻³ µg/L nih.gov
Graphene-based Impedimetric ImmunosensorUtilizes graphene-modified screen-printed electrodes for high sensitivity.52 pg/L geoscienceworld.org
Electrochemical Biosensor (rGO-AuNPs)Based on reduced graphene oxide and gold nanoparticles.0.692 ng/mL scbt.com
Fluorescence Polarization Immunoassay (FPIA)Homogeneous method suitable for rapid screening.15 ppb nih.gov

Innovations in Bioremediation and Advanced Degradation Technologies for Environmental Cleanup

The environmental persistence of this compound in soil and water systems poses a long-term contamination risk. cdc.gov A key challenge is the development of effective, eco-friendly, and cost-efficient technologies for its removal. Traditional physicochemical methods can be expensive and may generate secondary pollutants. cdc.gov

Current research is heavily focused on bioremediation , which utilizes microorganisms to degrade this compound into less toxic substances. nih.gov Numerous bacterial species, including Pseudomonas and Burkholderia, have been identified that can use this compound as a source of carbon and phosphorus. cdc.govepa.gov A significant advancement is the use of immobilized bacterial cells, which can enhance degradation efficiency and withstand higher concentrations of the pesticide and its toxic metabolite, PNP. epa.govEnzymatic bioremediation , using enzymes like organophosphate hydrolase (OPH), is another promising area that allows for the specific targeting and breakdown of this compound. researchgate.netbeyondpesticides.orgtandfonline.com

In addition to biological methods, Advanced Oxidation Processes (AOPs) are being explored. researchgate.net Techniques such as UV/H₂O₂ treatment can generate highly reactive hydroxyl radicals that effectively degrade this compound in aqueous solutions, offering a rapid chemical degradation pathway. tandfonline.comcdc.gov The challenge lies in scaling these technologies for practical, large-scale environmental cleanup.

Comprehensive Ecological Risk Assessment of this compound and its Environmental Metabolites

Assessing the full ecological risk of this compound is complicated by its degradation into other toxic compounds, primarily Paraoxon (B1678428) and p-nitrophenol (PNP) . scbt.comcdc.gov Paraoxon, the oxygen analog, is an even more potent AChE inhibitor than this compound itself. nih.govscbt.com A significant research challenge is to conduct a comprehensive ecological risk assessment that considers not just the parent compound but the entire suite of its toxicologically relevant metabolites. regulations.govepa.gov

This requires a deeper understanding of the environmental fate, transport, and transformation of these compounds in different environmental compartments (soil, water, air). cdc.gov The persistence and toxicity of Paraoxon and PNP in aquatic and terrestrial ecosystems need to be thoroughly evaluated to establish accurate environmental quality standards. cdc.govwur.nl Future risk assessments must integrate data on the combined and potentially synergistic toxic effects of this compound and its metabolites on a wide range of non-target organisms, from soil microbes to vertebrates. regulations.govepa.gov

Longitudinal Studies on Developmental and Chronic Health Outcomes in Exposed Populations

While the acute effects of this compound poisoning are well-documented, the consequences of long-term, low-level exposure are much less clear. mdpi.com A critical research gap is the lack of comprehensive longitudinal studies on human populations with documented this compound exposure. Such studies are essential for understanding the potential links between chronic exposure and the development of diseases with long latency periods.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Toxicology Research

The advent of "omics" technologies offers a powerful, systems-biology approach to understanding the complex biological responses to this compound exposure. However, the application of these technologies to this compound toxicology is still in its infancy, representing a major frontier for research. The challenge is to move beyond single-endpoint analyses and capture a holistic view of the molecular perturbations caused by this toxicant.

Genomics and Transcriptomics: These approaches can identify changes in gene expression and genetic polymorphisms that may confer susceptibility to this compound's toxic effects. Studies on other organophosphates have used transcriptomics to reveal effects on pathways related to sensory perception, mitochondrial function, and detoxification. nih.govmdpi.com Similar research is urgently needed for this compound to uncover its broader mechanisms of action and identify sensitive biomarkers of effect.

Proteomics: This can reveal alterations in protein expression and post-translational modifications, providing direct insights into cellular dysfunction. Proteomic analysis can help identify specific protein biomarkers for organophosphate exposure and effect, such as modified butyrylcholinesterase (BChE) or acylpeptide hydrolase (APH). nih.gov

Metabolomics: This involves the comprehensive analysis of small-molecule metabolites in a biological system. Targeted metabolomics has been used to study the metabolism of this compound and other organophosphates in human liver microsomes, but untargeted approaches could reveal novel metabolic pathways disrupted by exposure.

Integrating data from these different omics platforms (multi-omics) presents the ultimate challenge and opportunity. researchgate.net A multi-omics approach could provide a comprehensive map of the toxicity pathways of this compound, from gene expression changes to metabolic disruption, leading to the identification of novel biomarkers and a more profound understanding of its health risks.

Global Health Perspectives and Addressing Emerging Contaminant Issues Related to Organophosphates

The widespread use of organophosphates, including the highly toxic compound this compound, in agriculture has led to significant global health challenges and complex issues related to environmental contamination. researchgate.netnih.gov Although banned or severely restricted in many countries, the legacy of this compound and the continued use of other organophosphates present ongoing risks to human health and ecosystems worldwide. fao.orgwikipedia.org

Organophosphates are a leading cause of pesticide poisoning globally, with millions of cases of acute exposure and a significant number of fatalities reported annually, particularly in developing nations. researchgate.netnih.gov The World Health Organization (WHO) has classified this compound in its most hazardous category, Toxicity Class Ia (extremely hazardous). wikipedia.org Ingestion of even small amounts can be fatal to humans, and non-fatal exposures can lead to severe and lasting health consequences. fao.orgnih.gov

The primary route of acute toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132). nih.gov This disruption of the nervous system can cause a range of symptoms from headaches, nausea, and dizziness to more severe effects like convulsions, respiratory failure, and death. nih.govnih.gov

Global Impact of Organophosphate Poisoning

Region/CountryReported Incidents and Health OutcomesRegulatory Status of this compound
Global An estimated 3 million cases of acute pesticide poisoning occur annually, with around 300,000 deaths. nih.govBanned or severely restricted in most countries. wikipedia.org
United States Approximately 8,000 cases of organophosphate exposure are reported annually, with few resulting in death due to stricter regulations. nih.gov this compound has been linked to increased skin cancer risk in agricultural workers, though evidence is not conclusive. nih.govcdc.govUse has been phased out under agreements with manufacturers. cdc.gov Classified as a possible human carcinogen (Group C) by the EPA. cdc.govepa.gov
India A significant proportion of the global burden of pesticide poisoning, with organophosphates being a major contributor to intentional and unintentional poisonings. globalhealthperspectives.comfao.orgThis compound (methyl) was withdrawn in 2018 along with other highly hazardous organophosphates. fao.org
Brazil In Parana State, this compound was responsible for 92 out of 412 reported pesticide incidents in a single year (1990). fao.orgBanned for use. fao.org
European Union This compound was banned after 2001. wikipedia.orgBanned. wikipedia.org

The issue of organophosphates as emerging contaminants stems from their persistence and mobility in the environment. researchgate.net Despite not being as persistent as organochlorine pesticides, their repeated application leads to their accumulation in soil and water systems, contaminating terrestrial and aquatic food webs. researchgate.netnih.gov This raises significant concerns about chronic low-dose exposure for the general population through contaminated food and water. cdc.govnih.gov

Studies have suggested potential links between long-term, low-level exposure to organophosphates and various health problems, including:

Neurological and neuropsychiatric disorders. cdc.govmdpi.com

Endocrine disruption. researchgate.net

Cardiovascular effects. mdpi.com

Potential for carcinogenic effects. cdc.govmdpi.com

Addressing the global health impact and the emerging contaminant issues of organophosphates requires a multi-faceted approach. International collaboration and the strengthening of regulatory frameworks, especially in developing countries, are crucial to phase out the most hazardous compounds like this compound. fao.orgmdpi.com The development of safer, eco-friendly alternatives for pest control is also a priority. nih.gov

Future research is needed to fully understand the long-term health consequences of chronic, low-dose exposure to these chemicals. nih.gov A key challenge is the development of more effective and accessible technologies for monitoring organophosphate residues in the environment and for detecting early signs of exposure in human populations. researchgate.net Advanced biosensors and "organ-on-a-chip" models are promising future directives for both detection and toxicological studies, aiming to reduce reliance on animal testing. researchgate.net Enhancing scientific communication and community engagement is also vital to raise public awareness about the risks associated with these pollutants. nih.gov

Q & A

Q. What analytical methods are recommended for detecting parathion residues in environmental samples?

High-performance liquid chromatography (HPLC) paired with ionic liquid headspace microextraction is effective for quantifying this compound in water samples, achieving detection limits as low as 0.1 µg/L . Immunoassays, such as dual-labeled time-resolved fluoroimmunoassays, enable simultaneous detection of this compound and other pesticides with high specificity (cross-reactivity < 5%) .

Q. How do microbial degradation pathways of this compound differ from chemical degradation processes?

Microbial degradation by strains like Pseudomonas sp. BUR11 produces intermediates such as 4-nitrophenol (4-NP) and benzoquinone (BQ), identified via thin-layer chromatography (TLC) and HPLC . In contrast, UV/H₂O₂ treatment generates hydroxyl radicals (•OH) that oxidize this compound with a second-order rate constant of 9.70±0.45×109M1s19.70 \pm 0.45 \times 10^9 \, \text{M}^{-1} \, \text{s}^{-1}, distinct from microbial pathways .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how do they influence toxicity?

this compound is metabolized in rat liver to paraoxon (a potent acetylcholinesterase inhibitor) via cytochrome P450-mediated oxidation. Secondary metabolites like 4-nitrophenol are excreted renally, with paraoxon’s stability in vivo directly correlating with acute neurotoxicity .

Q. How can UV/H₂O₂ treatment be optimized for this compound degradation in aqueous solutions?

Direct photolysis under UV light is minimal, but •OH radicals from H₂O₂ enhance degradation. Kinetic models should account for pseudo-first-order decay rates and validate nitrobenzene as a reference compound to isolate •OH-specific effects .

Q. What are the current regulatory guidelines for this compound based on carcinogenicity assessments?

The International Agency for Research on Cancer (IARC) classifies this compound as having inadequate evidence for carcinogenicity in humans and animals. The WHO sets an Acceptable Daily Intake (ADI) of 0–0.005 mg/kg body weight, reflecting neurotoxicity thresholds .

Advanced Research Questions

Q. How can Box-Behnken experimental design and response surface methodology optimize this compound biodegradation conditions?

A Box-Behnken design (BBD) with three variables (pH, temperature, agitation) can model nonlinear interactions, validated via ANOVA. For example, 29 experimental combinations identified optimal fungal biodegradation at pH 6.5, 30°C, and 150 rpm, achieving 95% this compound removal (see Tables 1–4 in ). Regression equations derived from BBD predict performance under untested conditions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Probit or logit models effectively represent quantal responses (1–90% mortality). For low-dose extrapolation, sample sizes must increase 7-fold to reduce confidence intervals. Safe dose estimates vary significantly with experimental design (e.g., spacing of dose groups) .

Q. How do physiologically based pharmacokinetic (PBPK) models improve risk assessment for dermal this compound exposure?

PBPK models incorporate stratum corneum diffusivity and solvent evaporation rates to simulate dermal flux. Validated against porcine skin data, these models predict absorption rates across doses (6.3–106.9 µg/cm²) and solvents (ethanol, acetone), aiding risk assessments for occupational exposure .

Q. What methodologies are used to model the sorption and biodegradation kinetics of this compound and its metabolites in soil?

Batch experiments with ¹⁴C-labeled this compound track sorption (4-hour equilibrium) and mineralization (56-day incubation). Kinetic models parameterize paraoxon formation (1% of initial this compound) and its subsequent degradation to 4-nitrophenol, validated via soil column simulations .

Q. How can in vivo survival models for acute this compound toxicity inform therapeutic development?

Rat models of this compound-induced mortality reveal dose-dependent acetylcholinesterase inhibition thresholds (e.g., 70% inhibition = lethal). Pretreatment with cytochrome P450 inhibitors (e.g., candidate drug targeting CYP450) reduces paraoxon formation by 85%, validated via survival rates and biomarker analysis .

Q. What evidence supports the use of monitored natural attenuation for this compound remediation in groundwater?

First-order decay models estimate a 35% annual reduction in 4-nitrophenol mass under anaerobic conditions. Geochemical indicators (e.g., redox potential < −200 mV) confirm reductive degradation pathways, aligning with chlorinated solvent remediation frameworks .

Q. How do exposure assessment strategies combining biological and environmental markers enhance public health decisions in this compound contamination incidents?

Urinary p-nitrophenol levels (>100 µg/L) paired with indoor air sampling (>0.1 µg/m³) identified 64 Ohio homes requiring Superfund cleanup. This dual-marker approach prioritized interventions and validated post-remediation safety .

Q. What experimental challenges arise in evaluating the carcinogenic potential of this compound, and how can study designs address them?

Rodent studies show inconsistent carcinoma incidence (e.g., low rates in aged rats), complicating hazard classification. Lifetime bioassays with larger cohorts (>1,000 animals) and mechanistic studies (e.g., DNA adduct quantification) are recommended to resolve uncertainties .

Q. How do geochemical conditions influence the anaerobic degradation pathways of this compound in contaminated sites?

Anaerobic microbial consortia degrade this compound via nitro-group reduction, producing aminothis compound. Electron donors (e.g., organic carbon) accelerate this process, with half-lives reduced from 100 days to <30 days in carbon-amended soils .

Q. What role do cytochrome P450 inhibitors play in mitigating this compound-induced toxicity, and how are their efficacy validated?

CYP450 inhibitors block paraoxon formation, reducing cholinesterase inhibition by 90% in rat models. Efficacy is validated via LC-MS/MS quantification of residual this compound and paraoxon in plasma, coupled with behavioral toxicity scoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.